molecular formula C16H16ClN3O4 B1675092 Loracarbef CAS No. 76470-66-1

Loracarbef

Número de catálogo: B1675092
Número CAS: 76470-66-1
Peso molecular: 349.77 g/mol
Clave InChI: JAPHQRWPEGVNBT-UTUOFQBUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Loracarbef is a synthetic "carba" analogue of cefaclor, with carbon replacing sulfur at position 1. Used to treat a wide range of infections caused by both gram-positive and gram-negative bacteria. It has a role as an antibacterial drug and an antimicrobial agent. It is a conjugate acid of a this compound anion. It is a tautomer of a this compound zwitterion.
This compound is a carbacephem antibiotic sometimes grouped together with the second-generation cephalosporin antibiotics. It is marketed under the trade name Lorabid.
This compound anhydrous is a Cephalosporin Antibacterial.
This compound is a semi-synthetic, broad-spectrum, beta-lactamase resistant, second-generation cephalosporin antibiotic derived from cephasporium. The bactericidal activity of this compound results from the inhibition of bacterial cell wall synthesis through interference with the cross-linking of peptidoglycan units. This results in a reduction of cell wall stability and causes cell lysis. This compound is more active against a variety of gram-negative organisms but less active against gram-positive pathogens compared to first-generation agents.
This compound Anhydrous is an anhydrous form of this compound, a semi-synthetic, broad-spectrum, beta-lactamase resistant, second-generation cephalosporin antibiotic derived from cephasporium.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and is indicated for bacterial disease and has 1 investigational indication.
1-carbacephem antibiotic;  has a broad spectrum of antimicrobial activity;  structure given in first source;  carbacephems differ from cephalosporins in the substitution of a sulfur atom in the dihydrothiazine ring with a methylene group to form a tetrahydropyridine ring
See also: Cephalexin (related);  Ceftazidime (related);  Cefaclor (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPHQRWPEGVNBT-UTUOFQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023223
Record name Loracarbef
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Molecular Weight

349.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Loracarbef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.25e-01 g/L
Record name Loracarbef
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76470-66-1
Record name Loracarbef
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Record name Loracarbef [USAN:INN:BAN]
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Record name Loracarbef
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URL https://www.drugbank.ca/drugs/DB00447
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Record name Loracarbef
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Record name LORACARBEF ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Loracarbef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Loracarbef on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loracarbef is a synthetic carbacephem antibiotic, structurally and functionally related to the second-generation cephalosporins. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a pathway essential for microbial survival and integrity. This document provides a detailed overview of the molecular mechanism of action of this compound, focusing on its interaction with penicillin-binding proteins (PBPs), the key enzymes in peptidoglycan synthesis. While specific kinetic data for this compound's interaction with PBPs is not extensively available in the public domain, this guide synthesizes the established principles of β-lactam antibiotic action and presents relevant antimicrobial activity data. Furthermore, it outlines a detailed experimental protocol for assessing the binding affinity of compounds like this compound to their PBP targets and includes visualizations to elucidate the mechanism and experimental workflows.

Introduction to this compound and Bacterial Cell Wall Synthesis

This compound is an oral β-lactam antibiotic characterized by a carbacephem nucleus, which confers greater chemical stability compared to cephalosporins.[1] Its broad spectrum of activity includes many common Gram-positive and Gram-negative pathogens, such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[2]

The primary target of this compound, like all β-lactam antibiotics, is the bacterial cell wall, a rigid structure crucial for maintaining cell shape and resisting osmotic stress.[3] The essential component of the bacterial cell wall is peptidoglycan, a heteropolymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[3] The final and critical step in peptidoglycan synthesis, the transpeptidation reaction that cross-links the peptide side chains, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[3]

Molecular Mechanism of Action of this compound

The bactericidal effect of this compound is achieved through the inhibition of PBPs.[2] The mechanism can be detailed in the following steps:

  • Acylation of Penicillin-Binding Proteins: this compound, as a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan peptide side chain, binds to the active site of PBPs. The strained β-lactam ring of this compound is then nucleophilically attacked by a serine residue in the PBP active site. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[3]

  • Inhibition of Transpeptidation: The acylation of the PBP active site renders the enzyme inactive.[3] Consequently, the transpeptidation reaction, which is vital for the cross-linking of the peptidoglycan chains, is blocked.

  • Disruption of Cell Wall Integrity and Cell Lysis: The inhibition of peptidoglycan cross-linking leads to the synthesis of a weakened and defective cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[2][4]

dot

UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Synthesis of peptidoglycan precursor Lipid_I Lipid I UDP_NAM->Lipid_I Attachment to Lipid carrier Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Flippase Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Translocation Lipid_II_in Lipid II Lipid_II_in->Flippase Growing_PG Growing Peptidoglycan Chain Lipid_II_out->Growing_PG Transglycosylation PBP Penicillin-Binding Protein (PBP) Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation (Cross-linking) Inactive_PBP Inactive Acyl-PBP Complex Growing_PG->PBP Substrate for Transpeptidation This compound This compound This compound->PBP Binding and Acylation start Start prep_membranes Prepare Bacterial Membranes start->prep_membranes incubation Incubate Membranes with Varying [this compound] prep_membranes->incubation add_probe Add Fluorescent β-Lactam Probe incubation->add_probe sds_page Separate Proteins by SDS-PAGE add_probe->sds_page visualize Visualize Fluorescent PBPs with Gel Imager sds_page->visualize quantify Quantify Fluorescence Intensity of PBP Bands visualize->quantify plot Plot Intensity vs. [this compound] quantify->plot determine_ic50 Determine IC50 for each PBP plot->determine_ic50 end End determine_ic50->end

References

The Genesis of a Carbacephem: A Technical Guide to the Synthesis and Discovery of Loracarbef

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and discovery of loracarbef, a notable synthetic carbacephem antibiotic. This compound represents a significant milestone in the quest for structurally novel β-lactam antibiotics with enhanced chemical stability and a favorable pharmacological profile. This document details its mechanism of action, antibacterial spectrum, pharmacokinetic properties, and the chemical strategies employed in its synthesis. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a comprehensive understanding of this important therapeutic agent.

Introduction: The Need for a Stable Cephalosporin Analog

The development of β-lactam antibiotics has been a cornerstone of infectious disease therapy. However, the inherent chemical instability of some classes, such as the cephalosporins, particularly their susceptibility to hydrolysis, spurred the search for more robust structural analogs. This compound emerged from this research as a synthetic carbacephem, a class of compounds where the sulfur atom in the dihydrothiazine ring of the cephalosporin nucleus is replaced by a methylene group.[1][2] This substitution to a tetrahydropyridine ring confers greater chemical stability to this compound compared to its structural parent, cefaclor.[3]

Developed by Eli Lilly and Company, this compound gained FDA approval in 1991 and was marketed under the trade name Lorabid.[4][5] It is classified as a second-generation cephalosporin-like antibiotic, effective against a range of Gram-positive and Gram-negative bacteria responsible for common respiratory, skin, and urinary tract infections.[1][6]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The process is initiated by the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[6][7] This binding acylates the PBPs, rendering them inactive and halting the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

Loracarbef_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Weakened_Wall Weakened Cell Wall PBPs->Weakened_Wall Inhibition leads to Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Lysis Cell Lysis Weakened_Wall->Lysis Results in Loracarbef_Synthesis_Workflow Start Starting Materials (e.g., this compound bis(DMF)solvate) Dissolution Dissolution in Isopropanol, Water, HCl Start->Dissolution Purification Activated Carbon Treatment Dissolution->Purification Isopropanolate Crystallization as Isopropanolate Solvate Purification->Isopropanolate Drying Drying to Anhydrate Form (50-100°C) Isopropanolate->Drying Hydration Controlled Hydration (~90-100% RH) Drying->Hydration Final This compound Monohydrate (Final Product) Hydration->Final

References

Loracarbef: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the in vitro activity of loracarbef, a synthetic carbacephem antibiotic, against a range of clinically relevant gram-negative bacteria. It includes quantitative susceptibility data, comprehensive experimental methodologies, and visualizations of its mechanism of action and the protocol for determining antibacterial susceptibility.

Introduction to this compound

This compound is an orally administered synthetic β-lactam antibiotic belonging to the carbacephem class.[1] Structurally similar to second-generation cephalosporins, it is a chemical analog of cefaclor, differing by the substitution of a methylene group for a sulfur atom in the dihydrothiazine ring.[2][3] This structural modification confers greater chemical stability.[1] this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, making it effective against a variety of gram-positive and gram-negative pathogens.[4][5] It has been utilized in the treatment of infections such as respiratory tract infections, urinary tract infections, and skin and skin structure infections.[2][3]

Mechanism of Action

Like other β-lactam antibiotics, this compound's primary mechanism of action is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[4][6] The process involves the following key steps:

  • Target Binding: this compound binds to and inactivates essential bacterial enzymes known as penicillin-binding proteins (PBPs).[3][5]

  • Inhibition of Transpeptidation: PBPs are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that give the cell wall its structural integrity.[6]

  • Cell Wall Destabilization: By inhibiting PBP activity, this compound prevents this vital cross-linking, leading to the formation of a defective and weakened cell wall.[6][7]

  • Bacterial Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[6]

This compound has demonstrated stability in the presence of some, but not all, bacterial β-lactamases, which are enzymes that can inactivate many β-lactam antibiotics.[2]

Loracarbef_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall (Cross-linked Peptidoglycan) PBP->CellWall Catalyzes cross-linking WeakWall Weakened Cell Wall (Inhibition of cross-linking) PBP->WeakWall Inhibited Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds for cross-linking This compound This compound This compound->PBP Binds to and inhibits Lysis Cell Lysis and Death WeakWall->Lysis Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase p1 Prepare serial dilutions of this compound in a 96-well plate t1 Inoculate microtiter plate wells with standardized bacterial suspension p1->t1 p2 Select bacterial colonies from fresh agar plate p3 Create bacterial suspension and adjust to 0.5 McFarland standard p2->p3 p4 Dilute suspension to final inoculum concentration (5x10^5 CFU/mL) p3->p4 p4->t1 t2 Incubate plate at 35°C for 16-20 hours t1->t2 a1 Examine plate for visible growth (turbidity) t2->a1 a2 Determine MIC: Lowest concentration with no visible growth a1->a2

References

In Vitro Activity of Loracarbef Against Respiratory Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro activity of loracarbef, a synthetic carbacephem antibiotic, against key bacterial pathogens implicated in respiratory tract infections. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of molecular and procedural pathways.

Introduction

This compound is an oral beta-lactam antibiotic belonging to the carbacephem class, which is structurally similar to the cephalosporins.[1][2] Chemically, it differs from cefaclor by the substitution of a methylene group for a sulfur atom in the dihydrothiazine ring, a modification that enhances its chemical stability.[1] this compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a therapeutic option for various community-acquired infections, including those of the respiratory tract.[1][3] Its clinical efficacy is comparable to agents like amoxicillin/clavulanic acid and cefaclor in treating upper and lower respiratory tract infections.[2]

Mechanism of Action

Like other beta-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[1][4] These enzymes are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that give the cell wall its structural integrity.[4][5]

By binding to and inactivating these PBPs, this compound blocks the transpeptidation process.[5] This disruption prevents the formation of a stable peptidoglycan matrix, leading to a weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][6]

Loracarbef_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition leads to Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Crosslinking Substrate CellWall Stable Cell Wall Synthesis Crosslinking->CellWall Leads to

Mechanism of action of this compound.

In Vitro Susceptibility Data

The in vitro activity of this compound is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Data are often presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound and Comparators against Haemophilus influenzae

Organism / Beta-Lactamase StatusNo. of IsolatesAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
H. influenzae (Overall)1,537This compound2.04.0[7]
Cefaclor2.08.0[7]
Cefuroxime1.02.0[7]
Cefpodoxime0.250.5[7]
Cefixime0.120.25[7]
H. influenzae (Beta-lactamase-negative)-This compound-2.0[8]
Amoxicillin-clavulanate-0.5[8]
H. influenzae (Beta-lactamase-positive)-This compound-4.0[8]
Amoxicillin-clavulanate-2.0[8]

Table 2: In Vitro Activity of this compound and Comparators against Moraxella catarrhalis

Organism / Beta-Lactamase StatusNo. of IsolatesAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
M. catarrhalis (Beta-lactamase-negative)-This compound-0.5[8]
Amoxicillin-clavulanate-0.13[8]
M. catarrhalis (Beta-lactamase-positive)-This compound-2.0[8]
Amoxicillin-clavulanate-0.5[8]

Note: A study comparing this compound to cefaclor found their activities to be essentially equivalent against M. catarrhalis.[9][10]

Table 3: In Vitro Activity of this compound and Comparators against Streptococcus pneumoniae

Organism / Penicillin SusceptibilityNo. of IsolatesAntibiotic% SusceptibleMIC₉₀ (mg/L)Reference
S. pneumoniae (Overall)2,644This compound87.8%-[11]
Cefaclor87.2%-[11]
S. pneumoniae (Penicillin-susceptible)-This compound99.5%-[11]
Cefaclor99.5%-[11]
S. pneumoniae (Penicillin-intermediate)-This compound32.9%-[11]
Cefaclor30.8%-[11]
S. pneumoniae-This compound-0.5[8]
Amoxicillin-clavulanate-≤0.03[8]

Table 4: In Vitro Activity of this compound and Comparators against Streptococcus pyogenes

OrganismNo. of IsolatesAntibioticMIC₉₀ (mg/L)Reference
S. pyogenes-This compound0.25[8]
Amoxicillin-clavulanate≤0.03[8]

Note: The MICs of this compound and other cephalosporins were found to be 16-32 times higher than those of penicillin V against Group A streptococci.[12]

Experimental Protocols for Susceptibility Testing

The determination of in vitro activity of this compound against respiratory pathogens relies on standardized antimicrobial susceptibility testing (AST) methods. These protocols are designed to produce reproducible results that can guide clinical decisions.

A. Broth Dilution Method

The broth dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC).[13]

  • Preparation of Antibiotic Concentrations: A series of twofold serial dilutions of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth), typically in microtiter plates.

  • Inoculum Preparation: The bacterial isolate to be tested is grown to a specific turbidity, corresponding to a standardized concentration of organisms (e.g., 10⁵ colony-forming units [CFU]/mL).

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated under specific conditions (e.g., 35°C for 16-20 hours). For fastidious organisms like H. influenzae and S. pneumoniae, specialized media and incubation in a CO₂-enriched atmosphere are required.

  • Result Interpretation: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.[13][14]

B. Agar Dilution Method

The agar dilution method is similar to broth dilution but is performed on a solid medium.

  • Plate Preparation: Serial dilutions of this compound are incorporated into molten agar (e.g., Mueller-Hinton agar) before it solidifies in Petri dishes.[13]

  • Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth dilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate.

  • Incubation: Plates are incubated under appropriate conditions.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic on the agar plate that prevents the growth of the bacterial colonies.[13]

C. Disk Diffusion (Kirby-Bauer) Test

This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic.

  • Plate Inoculation: A standardized inoculum of the test organism is swabbed evenly across the surface of an agar plate.

  • Disk Application: Paper disks impregnated with a specified concentration of this compound are placed on the agar surface.

  • Incubation: The plate is incubated, allowing the antibiotic to diffuse from the disk into the agar, creating a concentration gradient.

  • Result Interpretation: If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth has been prevented. The diameter of this zone is measured and compared to standardized charts to determine the susceptibility category (Susceptible, Intermediate, or Resistant).[14]

AST_Workflow cluster_workflow Antimicrobial Susceptibility Testing (AST) Workflow cluster_testing 4. Susceptibility Test Sample 1. Clinical Isolate (e.g., Sputum, Swab) Culture 2. Primary Culture & Isolation Sample->Culture Inoculum 3. Prepare Standardized Inoculum Culture->Inoculum Broth Broth Dilution Inoculum->Broth Inoculate Agar Agar Dilution Inoculum->Agar Inoculate Disk Disk Diffusion Inoculum->Disk Inoculate Incubate 5. Incubation (e.g., 16-20h at 35°C) Broth->Incubate Agar->Incubate Disk->Incubate Read 6. Read & Interpret Results Incubate->Read Report 7. Report as MIC (mg/L) or S/I/R Category Read->Report

General workflow for antimicrobial susceptibility testing.

Conclusion

This compound demonstrates reliable in vitro activity against many common respiratory pathogens, including beta-lactamase-producing strains of H. influenzae and M. catarrhalis.[2][9] Its activity against S. pneumoniae is strong for penicillin-susceptible isolates, though reduced against penicillin-intermediate strains.[11] The data presented, derived from standardized susceptibility testing protocols, underscore its position as a viable oral antibiotic for the treatment of mild-to-moderate respiratory tract infections caused by susceptible organisms.[2] Continued surveillance of susceptibility patterns is essential for guiding its effective clinical use.

References

An In-depth Technical Guide to Loracarbef Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of loracarbef, a synthetic carbacephem antibiotic. The information is compiled from various clinical and pharmacological studies, presenting quantitative data, detailed experimental methodologies, and visual representations of study workflows.

This compound Pharmacokinetic Profile

This compound is well-absorbed orally, with approximately 90% of a dose being absorbed from the gastrointestinal tract.[1][2][3][4] It is primarily eliminated unchanged by the kidneys through both glomerular filtration and tubular secretion.[2] Notably, there is no evidence of human metabolism of this compound.[1][3]

Absorption and Bioavailability

The oral bioavailability of this compound is high, with studies indicating that it is well-absorbed.[5] The formulation of this compound, as well as the presence of food, can influence the rate of absorption.

  • Effect of Food: When administered with food, the peak plasma concentrations (Cmax) of this compound capsules are reduced by 50% to 60%, and the time to reach peak concentration (Tmax) is delayed by 30 to 60 minutes.[1][4] However, the total absorption, as measured by the area under the plasma concentration-time curve (AUC), remains unchanged.[1][4]

  • Formulations: The suspension formulation of this compound leads to a higher Cmax and a shorter Tmax compared to the capsule formulation in adults.[5] A study in children comparing a chewable tablet to the oral suspension found them to be bioequivalent.[2]

Distribution

This compound distributes into various body tissues and fluids. Approximately 25% of the circulating drug is bound to plasma proteins.[1][2] It achieves concentrations in middle ear fluid that are about 48% of the plasma concentration two hours after administration in pediatric patients.[1] The concentration in blister fluid is roughly half of that in the plasma.[1]

Metabolism

There is no evidence of this compound metabolism in humans.[1][3] The drug is excreted from the body unchanged.

Excretion

This compound is primarily excreted by the kidneys.[2][6] In individuals with normal renal function, the elimination half-life is approximately 1.0 to 1.2 hours.[1][2] Renal excretion can be inhibited by the co-administration of probenecid, which results in an approximate 80% increase in the AUC for this compound.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Adults (Fasting State)

FormulationDoseCmax (µg/mL)Tmax (hours)Half-life (hours)AUC (µg·h/mL)Reference
Capsule200 mg~8~1.2~1.0N/A[1][4]
Capsule400 mg~14~1.2~1.0N/A[1][4]
Suspension400 mg~17~0.8~1.0N/A[1][4]

Table 2: Pharmacokinetic Parameters of this compound in Pediatric Patients

IndicationDoseCmax (µg/mL)Tmax (hours)Half-life (hours)AUC (µg·h/mL)Reference
Streptococcal Pharyngitis7.5 mg/kg every 12h10.6 ± 3.60.78 ± 0.211.2 ± 0.421.4 ± 7.2
Otitis Media15 mg/kg every 12h18.0 ± 5.40.83 ± 0.441.1 ± 0.535.6 ± 9.4
General15 mg/kg (suspension)20.3N/AN/AN/A[6]

Table 3: Effect of Renal Impairment on this compound Pharmacokinetics (Single 400 mg Dose)

Renal Function (Creatinine Clearance)Half-life (hours)AUC (µg·h/mL)Reference
Normal~1.032[1][7]
Moderate (10-50 mL/min/1.73 m²)~5.6N/A[1][3]
Severe (<10 mL/min/1.73 m²)~321085[1][7]
During Hemodialysis~4103[1][7]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic and bioavailability studies of this compound.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices (plasma, serum, and urine) is predominantly performed using validated HPLC methods.[6]

  • Sample Preparation:

    • Plasma/Serum: Proteins are precipitated using agents like ammonium sulfate.[6] Alternatively, solid-phase extraction (SPE) with C18 cartridges can be used to extract the analyte.[1]

    • Urine: Samples are typically diluted with water before direct injection into the HPLC system.[1]

  • Chromatographic Conditions (Example):

    • Column: µ-bondapak C-18 or Supelcosil LC-18-DB (250 mm x 4.6 mm I.D.) reversed-phase column.[1][6]

    • Mobile Phase: A mixture of acetonitrile, methanol, water, and glacial acetic acid (e.g., 2.5:17.5:79.2:0.8 v/v).[6]

    • Detection: UV detection at a wavelength of 265 nm.[1][6]

    • Internal Standard: Cefetamet has been used as an internal standard.[6]

  • Validation Parameters:

    • Limit of Quantitation: 0.5 µg/mL.[1][6]

    • Precision: Within-day coefficient of variation (CV) ranging from 2.28% to 3.67% and between-day CV from 2.38% to 5.59%.[6]

    • Recovery: Absolute recoveries ranging from 91.1% to 93.88%.[6]

    • Stability: this compound in human plasma has been shown to be stable for at least 24 hours at room temperature and for at least twelve months at -20°C.[1]

Clinical Pharmacokinetic Study in Healthy Adults
  • Study Design: Typically a single-dose, open-label, randomized, crossover design.[3]

  • Subjects: Healthy adult volunteers.

  • Procedure:

    • Subjects fast overnight before drug administration.

    • A single oral dose of this compound (e.g., 200 mg or 400 mg) is administered with water.

    • Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 7, and 8 hours post-dose).[6]

    • Plasma is separated by centrifugation and stored frozen until analysis.

    • This compound concentrations in plasma are determined using a validated HPLC method.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data.

Oral Bioavailability Study: Effect of Food
  • Study Design: A randomized, open-label, single-dose, crossover pharmacokinetic study.[3]

  • Subjects: Healthy male volunteers.

  • Procedure:

    • A single oral dose of this compound (e.g., 200 mg tablet) is administered on different occasions under fasting conditions and after a standardized meal (e.g., high-fat or low-fat, vegetarian or non-vegetarian).[3]

    • A washout period of at least one week separates the different treatment arms.

    • Serial blood samples are collected for up to 10 hours post-dose.[3]

    • Plasma this compound concentrations are measured by HPLC.

    • The pharmacokinetic parameters obtained under fed and fasting conditions are compared to assess the effect of food on bioavailability.

Pharmacokinetic Study in Pediatric Patients
  • Study Design: An open-label, multiple-dose study.

  • Subjects: Pediatric patients with specific infections (e.g., streptococcal pharyngitis or otitis media).

  • Procedure:

    • Patients receive multiple oral doses of this compound suspension (e.g., 7.5 mg/kg or 15 mg/kg every 12 hours).

    • After reaching steady-state, multiple blood and urine samples are collected over a dosing interval.

    • This compound concentrations in serum and urine are determined.

    • Pharmacokinetic parameters are calculated to characterize the drug's disposition in this population.

Pharmacokinetic Study in Patients with Renal Impairment
  • Study Design: A single-dose, open-label study in subjects with varying degrees of renal function.

  • Subjects: Subjects are categorized into groups based on their creatinine clearance (e.g., normal, mild, moderate, and severe renal impairment, and end-stage renal disease patients on hemodialysis).

  • Procedure:

    • A single oral dose of this compound is administered to all subjects.

    • Serial blood and urine samples are collected over an extended period to account for the prolonged half-life in subjects with impaired renal function.

    • For subjects on hemodialysis, blood samples are collected before, during, and after the dialysis session to determine the clearance of this compound by dialysis.

    • The relationship between creatinine clearance and this compound plasma clearance is determined to provide dosing recommendations for this patient population.[7]

Visualizations

The following diagrams illustrate the workflows of the described experimental protocols.

Pharmacokinetic_Study_Workflow sub_selection Subject Selection (Healthy Adults) fasting Overnight Fasting sub_selection->fasting dosing Single Oral Dose of this compound fasting->dosing blood_sampling Serial Blood Sampling (Pre-defined time points) dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep storage Sample Storage (-20°C or below) plasma_sep->storage hplc HPLC Analysis (Quantification of this compound) storage->hplc pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) hplc->pk_analysis

Caption: Workflow of a typical pharmacokinetic study for this compound.

Bioavailability_Study_Workflow sub_selection Subject Selection (Healthy Volunteers) randomization Randomization to Treatment Sequence sub_selection->randomization period1 Period 1 randomization->period1 fasting_arm Fasting Condition period1->fasting_arm fed_arm Fed Condition (Standardized Meal) period1->fed_arm dosing1 Single Oral Dose fasting_arm->dosing1 fed_arm->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout Washout Period sampling1->washout period2 Period 2 (Crossover) washout->period2 dosing2 Single Oral Dose period2->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 analysis HPLC Analysis & Pharmacokinetic Comparison sampling2->analysis Renal_Impairment_PK_Workflow sub_selection Subject Recruitment grouping Stratification by Renal Function (Creatinine Clearance) sub_selection->grouping group_normal Normal grouping->group_normal group_mild Mild Impairment grouping->group_mild group_moderate Moderate Impairment grouping->group_moderate group_severe Severe Impairment grouping->group_severe group_esrd ESRD on HD grouping->group_esrd dosing Single Oral Dose of this compound group_normal->dosing group_mild->dosing group_moderate->dosing group_severe->dosing group_esrd->dosing hd_sampling Hemodialysis Sampling (Pre, During, Post) group_esrd->hd_sampling sampling Extended Serial Blood & Urine Sampling dosing->sampling analysis HPLC Analysis sampling->analysis hd_sampling->analysis pk_analysis Pharmacokinetic Analysis & Dosing Recommendations analysis->pk_analysis

References

Degradation Pathways of Loracarbef in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the carbacephalosporin antibiotic, loracarbef, in aqueous solutions. Understanding the stability and degradation of active pharmaceutical ingredients (APIs) like this compound is critical for formulation development, stability testing, and ensuring therapeutic efficacy and safety. This document summarizes key degradation pathways, presents quantitative stability data, details relevant experimental protocols, and visualizes the degradation processes.

Core Degradation Pathways

This compound, a synthetic β-lactam antibiotic, is structurally related to cefaclor but exhibits greater chemical stability in solution due to the substitution of a sulfur atom with a methylene group in the dihydrothiazine ring.[1] However, it is still susceptible to degradation in aqueous environments, primarily through hydrolysis of the β-lactam ring, particularly under acidic conditions.

In moderately acidic aqueous solutions (pH 2.7-4.3), this compound degrades into a complex mixture of products.[2] Ten primary degradation compounds have been isolated and identified, originating from three main pathways:[2]

  • Hydrolysis of the β-lactam ring: This is a common degradation route for β-lactam antibiotics. For this compound, this initial cleavage is followed by further structural rearrangements of the six-membered heterocyclic ring, leading to the formation of five distinct degradation products.[2]

  • Intermolecular Reactions: Under acidic conditions, this compound can undergo intermolecular reactions to form four different dimeric structures containing peptide linkages.[2]

  • Oxidation: The primary amine group of this compound can be oxidized to a hydroxylamine, resulting in another degradation product.[2]

The pH of the solution significantly influences the stability of this compound. Its pH-stability profile is U-shaped, which is characteristic of zwitterionic cephalosporins, with maximum stability observed at its isoelectric point.[3]

Quantitative Stability Data

The stability of this compound in aqueous solutions is notably higher than that of structurally similar cephalosporins. The following table summarizes the comparative stability data.

Compound Buffer pH Relative Stability Reference
This compoundPhosphate7.4130-150 times more stable than cefaclor[3]
This compoundPhosphate7.410-12 times more stable than cephalexin[3]

It is important to note that certain buffer systems can catalyze the hydrolysis of this compound. Acetate, borate, citrate, and particularly phosphate buffers have been shown to increase the rate of degradation.[3]

Experimental Protocols

The following section details the methodologies used to investigate the degradation of this compound in aqueous solutions.

Degradation Product Isolation and Identification

Objective: To isolate and identify the degradation products of this compound in an acidic aqueous solution.

Methodology: [2]

  • Degradation: this compound is dissolved in an aqueous solution with a pH range of 2.7-4.3.

  • Isolation: The resulting degradation products are isolated using preparative reversed-phase High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of:

    • Magnetic Resonance Spectroscopy (MRS): To determine the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns of the compounds.

Stability Studies

Objective: To determine the stability of this compound in various aqueous buffer solutions and compare it to other cephalosporins.

Methodology: [3]

  • Sample Preparation: Solutions of this compound, cefaclor, and cephalexin are prepared in different buffer systems (e.g., phosphate, acetate, borate, citrate) at a specific pH (e.g., 7.4).

  • Incubation: The solutions are maintained at a constant temperature.

  • Quantification: The concentration of the parent drug remaining at various time points is determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: The degradation rates are calculated to determine the relative stability of the compounds.

Visualization of Degradation Pathways and Workflows

The following diagrams illustrate the major degradation pathways of this compound and the experimental workflow for its analysis.

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis Intermolecular Intermolecular Reactions This compound->Intermolecular Oxidation Oxidation This compound->Oxidation Deg_Products_Hydrolysis 5 Degradation Products Hydrolysis->Deg_Products_Hydrolysis Deg_Products_Intermolecular 4 Dimeric Structures Intermolecular->Deg_Products_Intermolecular Deg_Product_Oxidation Hydroxylamine Derivative Oxidation->Deg_Product_Oxidation Experimental_Workflow cluster_degradation Degradation & Isolation cluster_identification Structure Elucidation cluster_stability Stability Assessment Degradation This compound in Aqueous Solution (pH 2.7-4.3) Isolation Preparative Reversed-Phase HPLC Degradation->Isolation MRS Magnetic Resonance Spectroscopy (MRS) Isolation->MRS MS Mass Spectrometry (MS) Isolation->MS Sample_Prep Sample Preparation (Various Buffers & pH) Incubation Controlled Temperature Incubation Sample_Prep->Incubation Quantification HPLC Analysis Incubation->Quantification Data_Analysis Degradation Rate Calculation Quantification->Data_Analysis

References

structural comparison of loracarbef and cefaclor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural and Pharmacological Comparison of Loracarbef and Cefaclor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed comparative analysis of this compound and cefaclor, two clinically significant β-lactam antibiotics. Cefaclor, a second-generation cephalosporin, has been a benchmark in oral antibiotic therapy. This compound, its structural analog, belongs to the carbacephem class and was designed to improve chemical stability. This document elucidates the critical structural differences, comparative synthesis methodologies, mechanisms of action, and profiles for in vitro activity, pharmacokinetics, and clinical efficacy. All quantitative data is presented in tabular format, and key processes are visualized using logical diagrams to facilitate direct comparison for research and development applications.

Structural and Physicochemical Comparison

The defining structural difference between this compound and cefaclor lies in the core bicyclic ring system. This compound is a carbacephem, where a methylene bridge (-CH₂-) replaces the sulfur atom found at position 1 of the dihydrothiazine ring of cefaclor, a cephalosporin.[1][2] This substitution of a carbon for a sulfur atom confers greater chemical stability to this compound.[2][3] Aside from this core difference, both molecules share an identical D-phenylglycyl side chain at position 7 and a chlorine atom at position 3, which are crucial for their antibacterial spectrum.

Diagram 1: Core structural relationship between Cefaclor and this compound.
Table 1: Comparative Physicochemical Properties

PropertyCefaclorThis compoundReference(s)
Drug Class Cephalosporin (Second Generation)Carbacephem[4][5]
Molecular Formula C₁₅H₁₄ClN₃O₄SC₁₆H₁₆ClN₃O₄[3][6]
Molecular Weight 367.81 g/mol 349.77 g/mol [6][7]
Core Structure 5-Thia-1-azabicyclo[4.2.0]oct-2-ene1-Azabicyclo[4.2.0]oct-2-ene[3][8]
Key Distinction Sulfur atom at position 1 of the cephem ringMethylene group at position 1 of the ring[4]

Mechanism of Action

Both this compound and cefaclor are bactericidal β-lactam antibiotics that share a common mechanism of action.[6][9] They function by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to and acylating penicillin-binding proteins (PBPs), which are the bacterial enzymes responsible for cross-linking the peptidoglycan strands.[9][10][11] The resulting inhibition of cell wall synthesis leads to a compromised and structurally unsound cell wall, rendering the bacterium susceptible to osmotic lysis and death.[9][11]

G cluster_drug Drug Action cluster_bacteria Bacterial Cell drug This compound or Cefaclor (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) drug->pbp Binds to & Inactivates synthesis Peptidoglycan Cross-Linking pbp->synthesis Catalyzes lysis Cell Lysis & Bacterial Death pbp->lysis Inhibition Disrupts Wall Integrity wall Stable Cell Wall Synthesis synthesis->wall Leads to

Diagram 2: Mechanism of action workflow for β-lactam antibiotics.

Synthesis Overview

The manufacturing pathways for cefaclor and this compound differ significantly, reflecting their structural origins. Cefaclor is typically produced via a semi-synthetic route, often employing an enzymatic reaction.[12][13] In contrast, this compound requires a fully synthetic pathway, a notable achievement in medicinal chemistry.[8]

G cluster_cefaclor Cefaclor: Enzymatic Synthesis cluster_this compound This compound: Total Chemical Synthesis c_start1 7-ACCA (7-amino-3-chloro-cephalosporanic acid) c_process Enzymatic Condensation (Immobilized Penicillin Acylase) c_start1->c_process c_start2 PGM (D-phenylglycine methyl ester) c_start2->c_process c_end Cefaclor c_process->c_end l_start Chiral Amino Acid Precursor l_process1 β-Lactam Ring Formation l_start->l_process1 l_process2 Key Cyclization Reactions (e.g., Dieckmann Cyclization) l_process1->l_process2 l_end This compound Nucleus l_process2->l_end

Diagram 3: High-level comparison of synthesis pathways.

Comparative In Vitro Activity

This compound and cefaclor exhibit a similar spectrum of activity against common respiratory, skin, and urinary tract pathogens.[8] However, studies indicate that this compound possesses slightly enhanced activity against some β-lactamase negative Gram-negative organisms like Haemophilus influenzae.[3][8] Against Streptococcus pneumoniae, cefaclor has been reported to be marginally more active.[14]

Table 2: Comparative In Vitro Activity (MIC₉₀, µg/mL)
Organism (Status)Cefaclor MIC₉₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (β-lactamase -)Similar to this compound1.0 - 2.0[8]
Staphylococcus aureus (β-lactamase +)Similar to this compound8.0[8]
Streptococcus pneumoniae (Pen-Susc.)< this compound0.25 - 2.0[8][14]
Streptococcus pyogenesSimilar to this compound≤ 0.06 - 1.0[8]
Haemophilus influenzae (β-lactamase -)Similar to this compound0.25 - 8.0[8]
Haemophilus influenzae (β-lactamase +)Similar to this compound0.5 - 16.0[8]
Escherichia coliSimilar to this compound2.0 - 25[8]
Moraxella catarrhalis (β-lactamase +)0.5 - 8.00.5 - 8.0[8]

Note: Direct comparative MIC₉₀ values are compiled from multiple sources which state "similar activity"; specific ranges for this compound are provided where available.

Comparative Pharmacokinetics

Both drugs are well-absorbed after oral administration. This compound demonstrates nearly complete absorption (~90%) and is excreted almost entirely unchanged in the urine.[15][16] Cefaclor is also well-absorbed, with 60-85% excreted unchanged renally.[6] The slightly longer half-life of this compound supports a less frequent dosing schedule in some clinical settings.

Table 3: Comparative Pharmacokinetic Parameters
ParameterCefaclorThis compoundReference(s)
Bioavailability Well-absorbed~90%[6][15]
Protein Binding ~25%25%[6][15]
Half-life (t½) 0.6 - 0.9 hours~1.2 hours[6][15]
Metabolism Not metabolizedNot metabolized[6][15]
Route of Elimination Primarily renal (60-85%)Primarily renal (~100%)[6][16]
Effect of Food Delays and reduces peak conc.Delays and reduces peak conc.[6][16]

Comparative Clinical Efficacy and Safety

Multiple randomized, double-blind clinical trials have demonstrated that this compound administered twice daily is comparable in efficacy and safety to cefaclor administered three times daily for the treatment of various community-acquired infections.

Table 4: Summary of Comparative Clinical Trial Outcomes
IndicationThis compound RegimenCefaclor RegimenClinical Efficacy OutcomeSafety OutcomeReference(s)
Skin & Skin Structure (Adults) 200 mg BID250 mg TIDFavorable response: 93.3% (L) vs. 95.2% (C). Pathogen eradication: 92.2% (L) vs. 89.2% (C).Overall adverse events: 19.9% (L) vs. 24.5% (C). No significant difference.[2]
Skin & Skin Structure (Pediatric) 15 mg/kg/day (BID)20 mg/kg/day (TID)Favorable response/eradication: 97.3% (L) vs. 92.3% (C).Low incidence of adverse reactions in both groups; no statistical difference.
Uncomplicated Pyelonephritis 400 mg BID500 mg TIDClinical/Bacteriologic response: 94.1%/86.8% (L) vs. 96.0%/80.0% (C).Most frequent adverse effects (headache, diarrhea, nausea) were comparable between groups.[14]
Acute Bacterial Bronchitis 200 mg BID250 mg TIDClinical cure: 68.3% (L) vs. 66.1% (C). Improvement: 27.0% (L) vs. 28.6% (C).Similar incidence of headache and diarrhea.
Urinary Tract Infection (Women) 200 mg QD250 mg TIDCure rates: 96% (L) vs. 90% (C).Both drugs were safe and well-tolerated.[3]

Experimental Protocols

Protocol: In Vitro Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 standard for broth microdilution.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. Suspend in a sterile broth (e.g., saline) and adjust the turbidity to match a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microdilution wells.

  • Plate Inoculation: Prepare 96-well microtiter plates containing serial two-fold dilutions of this compound and cefaclor in CAMHB. Inoculate each well with the diluted bacterial suspension. Include a growth-control well (no antibiotic) and a sterility-control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol: Pharmacokinetic Analysis in Plasma by HPLC

This protocol is a representative method based on validated published assays.[9][12]

  • Sample Preparation: To 0.5 mL of human plasma, add an internal standard (e.g., another cephalosporin not co-administered). Precipitate proteins using a suitable agent (e.g., ammonium sulfate or acetonitrile). Centrifuge at high speed (e.g., 10,000 rpm for 10 min) to pellet the proteins.

  • Solid-Phase Extraction (Alternative to Precipitation): Alternatively, load the plasma sample onto a C18 solid-phase extraction cartridge. Wash with water to remove interferences, and elute the analytes with methanol.[12]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an ion-pairing agent (e.g., sodium 1-pentanesulfonate), water, and an organic modifier (e.g., methanol), with pH adjusted to ~2.5 with phosphoric acid.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV absorbance at 265 nm.

  • Quantification: Create a calibration curve by spiking blank plasma with known concentrations of this compound and cefaclor. Quantify the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the linear regression of the calibration curve.

Protocol: Enzymatic Synthesis of Cefaclor

This protocol outlines a general procedure based on patent literature.[1][12]

  • Reactor Setup: A temperature-controlled reactor is charged with immobilized penicillin G acylase enzyme.

  • Substrate Addition: A solution of 7-amino-3-chloro-cephalosporanic acid (7-ACCA) in water is added to the reactor. The pH is adjusted to approximately 7.0 using a base (e.g., ammonia).

  • Reaction Initiation: D-phenylglycine methyl ester (PGM) hydrochloride salt is added to the reactor to initiate the enzymatic condensation.

  • Process Control: The reaction is maintained at a controlled temperature (e.g., 12-20°C) and pH (e.g., 7.0) for a set duration (e.g., 150-190 minutes). The pH is continuously maintained by the controlled addition of ammonia.

  • Crystallization and Recovery: After the reaction reaches optimal conversion, the pH is lowered to ~5.0 with acid to induce crystallization of cefaclor. The solid cefaclor is then separated from the immobilized enzyme (which can be recycled) by filtration.

  • Purification: The cefaclor crystals are redissolved by lowering the pH further (e.g., to 0.8), filtered, and then re-crystallized under controlled pH (~5.0) and temperature conditions to achieve high purity. The final product is washed and dried.

References

Methodological & Application

Loracarbef In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic carbacephem antibiotic, structurally related to the cephalosporin class of β-lactam antibiotics.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][3] This disruption of the peptidoglycan layer, an essential component of the bacterial cell wall, leads to cell lysis and death.[1][3] this compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, including common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[3][4][5][6][7]

Accurate and standardized in vitro susceptibility testing is crucial for determining the potential efficacy of this compound against clinical isolates and for monitoring the emergence of resistance. The Clinical and Laboratory Standards Institute (CLSI) provides widely recognized standards for antimicrobial susceptibility testing.[8] This document outlines the standardized protocols for this compound in vitro susceptibility testing based on CLSI guidelines, including broth microdilution and disk diffusion methods.

Mechanism of Action Signaling Pathway

loracarbef_mechanism This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to peptidoglycan Peptidoglycan Cross-linking This compound->peptidoglycan Inhibits bacterial_cell Bacterial Cell pbp->peptidoglycan Catalyzes cell_wall Cell Wall Synthesis (Inhibited) peptidoglycan->cell_wall Essential for lysis Cell Lysis and Death cell_wall->lysis broth_microdilution_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) dilute_this compound Perform Serial Dilutions of This compound in Microtiter Plate prep_media->dilute_this compound prep_this compound Prepare this compound Stock Solution prep_this compound->dilute_this compound prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_plate dilute_this compound->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic interpret Interpret Results using CLSI Breakpoints read_mic->interpret disk_diffusion_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_agar Prepare Mueller-Hinton Agar (MHA) Plates streak_plate Inoculate MHA Plate to Create a Confluent Lawn prep_agar->streak_plate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_inoculum->streak_plate apply_disk Apply 30 µg this compound Disk to Agar Surface streak_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure the Diameter of the Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results using CLSI Breakpoints measure_zone->interpret

References

Determining the Minimum Inhibitory Concentration (MIC) of Loracarbef: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. It exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method to quantify the susceptibility of a bacterial isolate to an antimicrobial agent. This value represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under standardized conditions.[4] These application notes provide detailed protocols for determining the MIC of this compound against clinically relevant bacteria using standardized broth microdilution and agar dilution methods.

Data Presentation

The following table summarizes the typical MIC ranges for this compound against common respiratory pathogens. These values are essential for interpreting susceptibility testing results and for guiding therapeutic choices.

Bacterial SpeciesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Susceptibility Breakpoints (µg/mL)
Streptococcus pneumoniae (Penicillin-Susceptible)0.75 - 1.00.75 - 1.0≤2 (Susceptible), 4 (Intermediate), ≥8 (Resistant)[5]
Streptococcus pneumoniae (Penicillin-Intermediate)--≤2 (Susceptible), 4 (Intermediate), ≥8 (Resistant)[5]
Streptococcus pneumoniae (Penicillin-Resistant)>64>64≤2 (Susceptible), 4 (Intermediate), ≥8 (Resistant)[6]
Haemophilus influenzae (β-lactamase negative)--Check CLSI/EUCAST guidelines
Haemophilus influenzae (β-lactamase positive)--Check CLSI/EUCAST guidelines
Moraxella catarrhalis--Check CLSI/EUCAST guidelines

Note: MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively. Breakpoints are based on CLSI guidelines where available. Researchers should always refer to the latest CLSI or EUCAST documents for the most current interpretive criteria.

Mandatory Visualizations

This compound Mechanism of Action

loracarbef_mechanism cluster_bacterium Bacterial Cell CellWall Cell Wall (Peptidoglycan) PBP Penicillin-Binding Proteins (PBPs) Synthesis Peptidoglycan Cross-linking PBP->Synthesis Catalyzes Synthesis->CellWall Maintains Integrity Lysis Cell Lysis & Death Synthesis->Lysis Disruption leads to This compound This compound This compound->PBP Inhibits

Caption: this compound inhibits bacterial cell wall synthesis.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start: Obtain Bacterial Isolate & this compound Powder PrepareInoculum 1. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->PrepareInoculum PrepareAntibiotic 2. Prepare this compound Stock Solution Start->PrepareAntibiotic Inoculate 4. Inoculate Dilutions with Bacterial Suspension PrepareInoculum->Inoculate SerialDilution 3. Perform Serial Dilutions of this compound in Growth Medium PrepareAntibiotic->SerialDilution SerialDilution->Inoculate Incubate 5. Incubate Under Optimal Conditions (e.g., 35°C for 16-20h) Inoculate->Incubate ReadResults 6. Visually Inspect for Bacterial Growth Incubate->ReadResults DetermineMIC 7. Identify Lowest Concentration with No Visible Growth (MIC) ReadResults->DetermineMIC End End: Report MIC Value DetermineMIC->End

Caption: Standardized workflow for MIC determination.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]

Protocol 1: Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a 96-well microtiter plate.

1. Materials:

  • This compound analytical grade powder

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like S. pneumoniae and H. influenzae, use appropriate supplemented media (e.g., CAMHB with lysed horse blood for S. pneumoniae or Haemophilus Test Medium for H. influenzae).[10][11]

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution:

  • Accurately weigh the this compound powder and dissolve it in a suitable sterile solvent (as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Further dilute the stock solution in the appropriate sterile broth to achieve the desired starting concentration for the serial dilutions.

3. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Procedure:

  • Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate.

  • Add 50 µL of the starting this compound solution to the first well of each row to be tested, resulting in a total volume of 100 µL.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well.

  • The penultimate well should serve as a positive control (inoculum without antibiotic), and the last well as a negative control (broth only).

  • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Protocol 2: Agar Dilution Method

This method involves incorporating varying concentrations of this compound into agar plates.

1. Materials:

  • This compound analytical grade powder

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile petri dishes

  • Bacterial culture and inoculum preparation materials as described in the broth microdilution method.

  • Inoculum replicating device (e.g., Steers replicator)

2. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of this compound solutions in a sterile diluent at 10 times the final desired concentrations.

  • Melt the appropriate agar medium and cool it to 45-50°C in a water bath.

  • Add 1 part of each this compound solution to 9 parts of molten agar to achieve the final desired concentrations. Mix thoroughly but gently to avoid bubbles.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Include a drug-free agar plate as a growth control.

3. Inoculation:

  • Prepare the standardized bacterial inoculum as described previously.

  • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with approximately 1-2 µL of the inoculum (final inoculum of approximately 10⁴ CFU per spot).

4. Incubation and Interpretation:

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.

Quality Control

For both methods, it is imperative to include quality control (QC) strains with known MIC values in each run to ensure the accuracy and reproducibility of the results. Recommended QC strains include Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 25923™.[12] The obtained MIC values for these strains should fall within the acceptable ranges specified in the current CLSI documents.

References

Application Note: Quantification of Loracarbef using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of loracarbef in pharmaceutical formulations and biological matrices. The described protocol utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and selectivity. This document provides comprehensive experimental protocols, including sample preparation, standard solution preparation, and detailed chromatographic conditions. All quantitative data is summarized for clarity, and a visual workflow is provided to guide the user through the process.

Introduction

This compound is a synthetic carbacephem antibiotic, structurally similar to the cephalosporin class of antibiotics. Accurate and reliable quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the determination of pharmaceuticals due to its high resolution, sensitivity, and accuracy. This application note presents a validated HPLC method for the quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Supelcosil LC-18-DB (250 mm x 4.6 mm, 5 µm) or equivalent L1 packing
Mobile Phase Acetonitrile, Methanol, Water, and Glacial Acetic Acid (2.5:17.5:79.2:0.8 v/v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 265 nm[1][2]
Run Time Approximately 10 minutes
Reagents and Materials
  • This compound Reference Standard (USP grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Glacial Acetic Acid (analytical grade)

  • Water (HPLC grade)

  • Ammonium Sulfate (for protein precipitation)

  • C18 Solid-Phase Extraction (SPE) cartridges

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.

G cluster_0 Standard Solution Preparation weigh Accurately weigh ~25 mg of this compound RS dissolve Dissolve in mobile phase in a 25 mL volumetric flask weigh->dissolve stock Stock Solution (1000 µg/mL) dissolve->stock dilute Perform serial dilutions with mobile phase stock->dilute working Working Standards (0.5 - 50 µg/mL) dilute->working

Figure 1: Preparation of this compound Standard Solutions.

Sample Preparation
  • Weigh and finely powder the contents of not fewer than 20 tablets/capsules.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of mobile phase and sonicate for 15 minutes to dissolve the this compound.

  • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Two common methods for sample preparation from biological matrices are protein precipitation and solid-phase extraction.

Method A: Protein Precipitation

  • To 1.0 mL of plasma/serum sample in a centrifuge tube, add 2.0 mL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 500 µL of mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Method B: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1.0 mL of the plasma/serum sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interferences.

  • Elution: Elute the this compound from the cartridge with 1.0 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue with 500 µL of mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

G cluster_0 Sample Preparation Workflow start Sample (Pharmaceutical or Biological) pharma Pharmaceutical Preparation start->pharma bio Biological Matrix start->bio inject Inject into HPLC pharma->inject ppt Protein Precipitation bio->ppt spe Solid-Phase Extraction bio->spe ppt->inject spe->inject

Figure 2: General Sample Preparation Workflow.

Method Validation

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (µg/mL) 0.5 - 50
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL[1][2]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from excipients or endogenous components

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run. The acceptance criteria are provided in the table below.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD for replicate injections ≤ 2.0%

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample chromatogram with the peak areas of the working standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in both pharmaceutical dosage forms and biological matrices. The method is suitable for routine quality control analysis and pharmacokinetic studies.

References

Application of Loracarbef in the Study of Beta-Lactamase Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of loracarbef, a carbacephem antibiotic, as a tool for studying beta-lactamase producing bacterial strains. This document includes detailed experimental protocols, quantitative data on its in vitro activity, and visual workflows to guide research in this area.

Introduction

This compound is a synthetic beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] Its stability in the presence of some beta-lactamases makes it a valuable agent for studying the mechanisms of resistance in various bacterial species. Understanding the interaction between this compound and beta-lactamase-producing strains is crucial for antimicrobial research and the development of new therapeutic strategies.

Data Presentation

The following tables summarize the in vitro activity of this compound against a range of beta-lactamase producing and non-producing bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound Against Respiratory Pathogens

Bacterial SpeciesBeta-Lactamase StatusMIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzaePositive4.04.0
Negative2.02.0
Moraxella catarrhalisPositive0.51.0-2.0
Negative0.50.5
Streptococcus pneumoniaeNot Applicable-2.0[3]

Table 2: In Vitro Activity of this compound Against Other Clinically Relevant Bacteria

Bacterial SpeciesBeta-Lactamase StatusMIC90 (µg/mL)
Escherichia coliNot specified≤ 2.0[3]
Staphylococcus aureusPenicillinase-producing-
Methicillin-susceptible-
Proteus mirabilisNot specified≤ 2.0[3]
Klebsiella pneumoniaeNot specified≤ 2.0[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with beta-lactamase producing strains.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the MIC of this compound against beta-lactamase producing and non-producing bacterial strains.

Materials:

  • This compound powder

  • Bacterial strains (test and control)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C inoculation->incubation read_results Read and Record MIC Value incubation->read_results

Caption: Workflow for MIC Determination.

Protocol 2: Beta-Lactamase Activity Assay using Nitrocefin

Objective: To measure the beta-lactamase activity in bacterial lysates or purified enzyme preparations in the presence or absence of this compound.

Materials:

  • Nitrocefin (chromogenic cephalosporin)

  • Bacterial cell lysate or purified beta-lactamase

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of nitrocefin in DMSO.

    • Dilute the nitrocefin stock solution in the assay buffer to a final working concentration.

  • Sample Preparation:

    • Prepare a bacterial cell lysate by sonication or enzymatic lysis.

    • If using purified enzyme, dilute it to the desired concentration in the assay buffer.

  • Assay:

    • Add the bacterial lysate or purified enzyme to the wells of a 96-well plate.

    • To test for inhibition, pre-incubate the enzyme with various concentrations of this compound.

    • Initiate the reaction by adding the nitrocefin working solution to each well.

  • Measurement:

    • Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The rate of color change is proportional to the beta-lactamase activity.

Beta_Lactamase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Nitrocefin and Assay Buffer add_nitrocefin Initiate Reaction with Nitrocefin prep_reagents->add_nitrocefin prep_sample Prepare Bacterial Lysate or Purified Enzyme add_sample Add Sample to Plate prep_sample->add_sample add_this compound Add this compound (for inhibition) add_sample->add_this compound add_this compound->add_nitrocefin measure_absorbance Measure Absorbance at 486 nm add_nitrocefin->measure_absorbance calculate_activity Calculate Beta-Lactamase Activity measure_absorbance->calculate_activity

Caption: Workflow for Beta-Lactamase Activity Assay.

Protocol 3: this compound Hydrolysis Assay by Purified Beta-Lactamase

Objective: To determine the stability of this compound in the presence of a specific purified beta-lactamase (e.g., TEM-1).

Materials:

  • This compound

  • Purified beta-lactamase (e.g., TEM-1)

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column or a UV-Vis spectrophotometer.

Procedure:

  • Reaction Setup:

    • Prepare a solution of this compound in the reaction buffer at a known concentration.

    • Add the purified beta-lactamase to the this compound solution to initiate the hydrolysis reaction.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Stop the enzymatic reaction immediately by adding a quenching agent (e.g., a denaturing agent or by rapid freezing).

  • Analysis:

    • HPLC Method: Inject the quenched samples into an HPLC system. The concentration of intact this compound is determined by measuring the peak area at its specific retention time and comparing it to a standard curve.

    • Spectrophotometric Method: Monitor the decrease in absorbance of this compound at its specific wavelength over time.

Hydrolysis_Assay_Workflow cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analysis setup_reaction Set up Reaction with This compound and Enzyme incubation Incubate at 37°C setup_reaction->incubation time_sampling Take Samples at Different Time Points incubation->time_sampling quench_reaction Stop the Reaction time_sampling->quench_reaction analysis_method Analyze by HPLC or Spectrophotometry quench_reaction->analysis_method determine_stability Determine this compound Stability analysis_method->determine_stability

Caption: Workflow for this compound Hydrolysis Assay.

Mechanism of Action and Resistance

This compound, like other beta-lactam antibiotics, acts by inhibiting the transpeptidase enzymes (PBPs) responsible for the cross-linking of peptidoglycan chains in the bacterial cell wall. This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.

Beta-lactamase producing strains exhibit resistance by synthesizing enzymes that hydrolyze the amide bond in the beta-lactam ring of the antibiotic, rendering it inactive. The carbacephem structure of this compound provides it with enhanced stability against some, but not all, beta-lactamases compared to traditional cephalosporins.

Mechanism_of_Action cluster_this compound This compound Action cluster_resistance Resistance Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Hydrolysis Hydrolysis of Beta-Lactam Ring This compound->Hydrolysis CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to BetaLactamase Beta-Lactamase BetaLactamase->this compound Acts on Inactivethis compound Inactive this compound Hydrolysis->Inactivethis compound

Caption: this compound's Mechanism and Resistance.

Conclusion

These application notes provide a framework for utilizing this compound as a research tool in the study of beta-lactamase producing bacteria. The provided protocols and data serve as a starting point for investigations into antibiotic resistance mechanisms, the evaluation of new beta-lactamase inhibitors, and the characterization of novel beta-lactamases. The stability of this compound against certain beta-lactamases, combined with its well-characterized structure and mechanism of action, makes it a valuable compound for advancing our understanding of bacterial resistance.

References

Application Notes and Protocols for Loracarbef in the Treatment of Experimental Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic carbacephem antibiotic, structurally related to the cephalosporin class of antibiotics. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, which are common causative agents of urinary tract infections (UTIs). These application notes provide a comprehensive overview of the available data on this compound for the treatment of UTIs and detail protocols for its evaluation in experimental animal models. While clinical studies have demonstrated its efficacy in humans, there is a notable lack of published research on its use in preclinical experimental UTI models. The following protocols are therefore based on established methodologies for evaluating antibiotic efficacy in such models and are intended to serve as a guide for researchers investigating the potential of this compound in this context.

In Vitro Activity of this compound Against Urinary Pathogens

This compound has demonstrated in vitro activity against a range of common urinary pathogens. The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's effectiveness.

Table 1: In Vitro Activity of this compound against Common Urinary Pathogens

Bacterial Species MIC Range (mg/L) MIC50 (mg/L) MIC90 (mg/L)
Escherichia coli ≤0.06 - >128 4 16
Klebsiella pneumoniae ≤0.5 - >32 2 16
Proteus mirabilis ≤0.12 - 4 0.5 1
Staphylococcus saprophyticus 2 - 8 4 4

Data is compiled from multiple sources and may vary based on geographic location and time of isolate collection.

Pharmacokinetic Properties of this compound

Understanding the pharmacokinetic profile of this compound is crucial for designing effective treatment regimens in experimental models.

Table 2: Pharmacokinetic Parameters of this compound

Parameter Human Data (400 mg oral dose) Animal Data (General)
Bioavailability ~90% Well-absorbed orally
Peak Plasma Concentration (Cmax) ~16 µg/mL Dose-dependent
Time to Peak Concentration (Tmax) ~1.2 hours Varies by species and formulation
Half-life (t1/2) ~1 hour Varies by species

| Excretion | Primarily unchanged in urine (>90%) | Primarily renal excretion |

Experimental Protocols

The following protocols are adapted from established murine models of ascending urinary tract infection and can be used to evaluate the in vivo efficacy of this compound.

Murine Model of Ascending Urinary Tract Infection

This model mimics the most common route of UTI in humans.

a. Preparation of Bacterial Inoculum:

  • Streak a uropathogenic Escherichia coli (UPEC) strain (e.g., CFT073) on a Luria-Bertani (LB) agar plate and incubate at 37°C for 18-24 hours.

  • Inoculate a single colony into 10 mL of LB broth and grow overnight at 37°C with shaking.

  • Pellet the bacteria by centrifugation (e.g., 4000 x g for 10 minutes).

  • Wash the pellet twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the final pellet in PBS to a concentration of approximately 1 x 108 colony-forming units (CFU)/mL.

b. Induction of UTI:

  • Anesthetize female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old) using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Insert a sterile, fine-bore catheter transurethrally into the bladder.

  • Instill 50 µL of the bacterial suspension (approximately 5 x 106 CFU) directly into the bladder.

  • Maintain the catheter in place for a short period (e.g., 15-30 minutes) to ensure the inoculum is retained.

This compound Treatment Regimen

a. Drug Preparation:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).

  • Further dilute the stock solution to the desired concentrations for oral administration.

b. Administration:

  • Initiate treatment at a specified time post-infection (e.g., 24 hours).

  • Administer this compound orally via gavage. Based on pharmacokinetic data and typical dosing for beta-lactams in murine models, a starting dose could be in the range of 25-100 mg/kg, administered twice daily.

  • Include a vehicle control group and potentially a positive control group (e.g., ciprofloxacin).

  • Continue treatment for a defined period (e.g., 3-7 days).

Evaluation of Efficacy

a. Bacterial Load Determination:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically collect urine, bladder, and kidneys.

  • Homogenize the bladder and kidneys in sterile PBS.

  • Perform serial dilutions of the urine and tissue homogenates.

  • Plate the dilutions on appropriate agar (e.g., MacConkey agar) and incubate at 37°C for 18-24 hours.

  • Count the colonies to determine the CFU per mL of urine or per gram of tissue.

b. Data Analysis:

  • Compare the bacterial loads in the this compound-treated groups to the vehicle control group.

  • A significant reduction in CFU indicates antibacterial efficacy.

Visualizations

Experimental_Workflow_UTI_Model cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation prep_bacteria Prepare UPEC Inoculum (1x10^8 CFU/mL) infect Instill UPEC into Bladder prep_bacteria->infect prep_this compound Prepare this compound Suspension administer_this compound Oral Gavage: This compound (e.g., 50 mg/kg BID) prep_this compound->administer_this compound anesthetize Anesthetize Mice catheterize Transurethral Catheterization anesthetize->catheterize catheterize->infect start_treatment Initiate Treatment (24h post-infection) infect->start_treatment start_treatment->administer_this compound administer_vehicle Oral Gavage: Vehicle Control start_treatment->administer_vehicle treatment_duration Continue Treatment (3-7 days) administer_this compound->treatment_duration administer_vehicle->treatment_duration euthanize Euthanize Mice treatment_duration->euthanize collect_samples Collect Urine, Bladder, Kidneys euthanize->collect_samples homogenize Homogenize Tissues collect_samples->homogenize serial_dilution Serial Dilution & Plating homogenize->serial_dilution count_cfu Count CFU serial_dilution->count_cfu analyze Data Analysis count_cfu->analyze

Caption: Workflow for evaluating this compound efficacy in a murine UTI model.

Logical_Relationship_Loracarbef_Action cluster_drug Pharmacokinetics cluster_site Site of Infection cluster_effect Pharmacodynamics This compound Oral this compound absorption GI Absorption This compound->absorption inhibition Inhibition of Bacterial Cell Wall Synthesis distribution Systemic Distribution absorption->distribution excretion Renal Excretion distribution->excretion urinary_tract Urinary Tract (Bladder, Kidneys) distribution->urinary_tract excretion->urinary_tract bacteria Uropathogenic Bacteria urinary_tract->bacteria urinary_tract->inhibition reduction Reduction in Bacterial Load inhibition->reduction outcome Therapeutic Outcome reduction->outcome

Caption: Pharmacokinetic and pharmacodynamic relationship of this compound in UTI.

Conclusion

While this compound has a history of clinical use for UTIs, its characterization in experimental animal models is an area ripe for investigation. The protocols outlined here provide a framework for conducting such studies, which would be invaluable for understanding its preclinical efficacy, optimizing dosing regimens, and exploring its potential for treating UTIs caused by susceptible pathogens. Researchers are encouraged to adapt these protocols to their specific experimental needs, including the use of different animal models, bacterial strains, and treatment parameters.

Application Note: Development of a Loracarbef-Resistant Bacterial Strain for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Loracarbef is a synthetic carbacephem antibiotic, a class of β-lactam antibiotics that functions by inhibiting bacterial cell wall synthesis.[1][2] It specifically targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] This disruption of the cell wall's integrity leads to cell lysis and bacterial death.[1][3] The rise of antibiotic resistance is a significant global health threat, making the study of resistance mechanisms crucial for the development of new therapeutic strategies. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic's β-lactam ring.[1][5] Other mechanisms include alterations in PBPs that reduce binding affinity and the overexpression of efflux pumps that remove the antibiotic from the cell.[6][7]

This document provides a detailed protocol for the in vitro development of a this compound-resistant bacterial strain using the serial passage method.[8][9] This technique involves repeatedly exposing a bacterial population to gradually increasing concentrations of an antibiotic, thereby selecting for and enriching mutations that confer resistance.[10][11] The resulting resistant strain serves as a valuable tool for studying resistance mechanisms, screening for new antibiotics, and evaluating the efficacy of resistance inhibitors.

2. Materials and Methods

2.1. Bacterial Strain:

  • A susceptible, wild-type bacterial strain (e.g., Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 29213).

2.2. Reagents and Media:

  • This compound analytical standard (Sigma-Aldrich or equivalent).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Mueller-Hinton Agar (MHA).

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Sterile 0.9% saline.

  • Glycerol, sterile.

2.3. Equipment:

  • Biosafety cabinet.

  • Incubator (37°C).

  • Shaking incubator.

  • Spectrophotometer or nephelometer.

  • Micropipettes and sterile tips.

  • Sterile 96-well microtiter plates.

  • Sterile culture tubes and flasks.

  • Vortex mixer.

  • Freezer (-80°C).

3. Experimental Protocols

3.1. Phase 1: Baseline Susceptibility Testing

The initial step is to determine the baseline Minimum Inhibitory Concentration (MIC) of this compound against the parental (wild-type) bacterial strain.

  • Protocol 1: Broth Microdilution MIC Assay

    • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO. Further dilute in sterile CAMHB to create a series of working solutions.

    • Prepare Bacterial Inoculum: Culture the parental strain in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

    • Plate Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB. Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

3.2. Phase 2: Induction of Resistance via Serial Passage

This phase involves the stepwise exposure of the bacterial population to increasing concentrations of this compound.

  • Protocol 2: Serial Passage in Liquid Culture

    • Initial Exposure: Prepare a series of culture tubes with CAMHB containing this compound at concentrations of 0x, 0.25x, 0.5x, 1x, and 2x the predetermined baseline MIC.

    • Inoculation: Inoculate each tube with the parental bacterial strain to a final density of ~5 x 10⁵ CFU/mL.

    • Incubation: Incubate the tubes at 37°C with shaking for 24 hours.

    • Passage: Identify the tube with the highest concentration of this compound that shows bacterial growth (this is the sub-MIC culture).[9]

    • Subsequent Passages: Use the culture from this sub-MIC tube to inoculate a new series of tubes with increasing concentrations of this compound. This process is repeated daily for a predetermined period (e.g., 20-30 days) or until a significant increase in MIC is observed.[9][10]

    • Archiving: At regular intervals (e.g., every 5 passages), archive a sample of the bacterial culture from the highest sub-MIC concentration by mixing with sterile glycerol (to a final concentration of 20%) and storing at -80°C.

3.3. Phase 3: Confirmation and Characterization of Resistance

After the serial passage experiment, the resistance of the evolved strain must be confirmed and characterized.

  • Protocol 3: Confirmation of Resistant Phenotype

    • Isolate Resistant Strain: Streak the final evolved culture onto a sterile MHA plate to obtain isolated colonies.

    • Confirm MIC: Select a single colony from the plate and perform the Broth Microdilution MIC Assay (Protocol 1) to determine the new, elevated MIC of the resistant strain. A significant increase (e.g., ≥4-fold) compared to the parental strain confirms resistance.

    • Assess Stability of Resistance: To ensure the resistance is a stable genetic trait, subculture the resistant strain for several days (~10 passages) in antibiotic-free CAMHB. After this period, re-determine the MIC. If the MIC remains elevated, the resistance is considered stable.

4. Data Presentation

Quantitative data should be summarized to clearly demonstrate the development of resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Parental and Resistant Strains.

Bacterial StrainPassage NumberThis compound MIC (µg/mL)Fold-Increase in MIC
Parental (Wild-Type)01.0-
Evolved Strain54.04x
Evolved Strain1016.016x
Evolved Strain1532.032x
Evolved Strain20128.0128x
Evolved Strain (Post-Stability Test)20 + 10 passages128.0128x

Note: Data presented are hypothetical and for illustrative purposes.

5. Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for developing the this compound-resistant strain.

G cluster_0 Phase 1: Baseline cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Confirmation P0 Parental Bacterial Strain P1 Determine Initial MIC (Protocol 1) P0->P1 P2 Inoculate in Sub-MIC This compound P1->P2 P3 Incubate 24h P2->P3 P4 Select Highest Conc. with Growth P3->P4 P5 Repeat Passage with Increasing [this compound] (Protocol 2) P4->P5 P5->P2 Daily Cycle (20-30 days) P6 Isolate Evolved Strain P5->P6 P7 Confirm Final MIC (Protocol 1) P6->P7 P8 Assess Resistance Stability (Protocol 3) P7->P8 P9 This compound-Resistant Strain (Archived) P8->P9

Caption: Workflow for developing a this compound-resistant bacterial strain.

5.2. Mechanism of this compound Action and Resistance

This diagram illustrates the molecular interaction of this compound and a common resistance mechanism.

G cluster_0 Susceptible Bacterium cluster_1 Resistant Bacterium L This compound PBP Penicillin-Binding Protein (PBP) L->PBP Binds & Inhibits CW Cell Wall Synthesis PBP->CW Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition Leads to L_res This compound BL β-Lactamase Enzyme L_res->BL Hydrolyzes BL->L_res Inactivates PBP_res Penicillin-Binding Protein (PBP) CW_res Normal Cell Wall Synthesis PBP_res->CW_res G A Antibiotic Pressure (Sub-lethal this compound) B Selective Environment A->B D Selection of Tolerant/ Resistant Mutants B->D C Spontaneous Genetic Mutations (e.g., in PBP or β-lactamase genes) C->D Provides basis for E Enrichment of Resistant Population over Passages D->E F Stable Resistant Phenotype (High MIC) E->F

References

Application Notes and Protocols for Determining Loracarbef Stability in Laboratory Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic carbacephem antibiotic, structurally related to the cephalosporin class of β-lactam antibiotics. It is noted for its enhanced chemical stability in comparison to other β-lactams, such as cefaclor.[1] In aqueous solutions at a pH of 7.4, this compound has been shown to be 130-150 times more stable than cefaclor and 10-12 times more stable than cephalexin.[2] This inherent stability is a significant pharmaceutical property.[2]

These application notes provide a framework and detailed protocols for researchers to assess the stability of this compound in common laboratory culture media, ensuring the integrity and reproducibility of their experimental results.

Factors Influencing this compound Stability in Culture Media

The stability of this compound, like other β-lactam antibiotics, can be affected by several factors present in laboratory culture media:

  • pH: this compound exhibits a U-shaped pH-stability profile, with maximum stability at its isoelectric point.[2] The pH of culture media can change during bacterial growth, potentially impacting the antibiotic's stability.

  • Temperature: Incubation at physiological temperatures (typically 35-37°C) can accelerate the degradation of thermolabile compounds.

  • Media Components: Complex media contain a variety of substances such as peptides, amino acids, salts, and buffers that can catalyze the hydrolysis of the β-lactam ring.[2] For instance, phosphate buffers are known to have a catalytic effect on this compound hydrolysis.[2]

  • Enzymatic Degradation: While not a factor in sterile media, the presence of β-lactamase-producing microorganisms will lead to rapid degradation of this compound.

Comparative Stability of β-Lactam Antibiotics in Culture Media

While specific quantitative data for this compound in culture media is limited, data from other β-lactam antibiotics can provide a useful reference. The following table summarizes the stability of several β-lactams in Mueller-Hinton Broth (MHB) at 37°C.

AntibioticHalf-life in MHB at 37°C (hours)Degradation at 24 hours (%)Reference
Amoxicillin27.4~40-60%[3]
CefotaximeNot explicitly stated, but significant44.7%[3]
CephalexinNot explicitly stated, but significant~40-60%[3]
Clarithromycin14.2>60%[3]
Ciprofloxacin>24<40%[3]
Imipenem16.9Significant[4]
Meropenem46.5Significant[4]
Piperacillin61.5Significant[4]

This table is a compilation of data from multiple sources and serves as a comparative reference. The stability of this compound should be determined empirically using the protocols provided.

Experimental Protocols

Two primary methods are presented for determining the stability of this compound in laboratory culture media: a direct analytical method using High-Performance Liquid Chromatography (HPLC) and an indirect microbiological method, the delay-time bioassay.

Protocol 1: Stability Assessment of this compound using HPLC

This protocol provides a direct quantitative measurement of the this compound concentration in culture media over time.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • Sterile, conical tubes (50 mL)

  • Incubator (37°C)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reversed-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (for mobile phase)

  • Syringe filters (0.22 µm)

  • Sterile water

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water at a concentration of 1 mg/mL. Filter-sterilize using a 0.22 µm syringe filter.

  • Preparation of Test Media: Prepare the desired culture medium (e.g., MHB or TSB) according to the manufacturer's instructions and sterilize. Allow the medium to cool to room temperature.

  • Spiking of Media: In a sterile conical tube, add the this compound stock solution to the culture medium to achieve the desired final concentration (e.g., 10 µg/mL). Prepare a sufficient volume to allow for sampling at all time points.

  • Incubation and Sampling:

    • Immediately after spiking, withdraw a sample for the 0-hour time point.

    • Incubate the remaining medium at 37°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 6, 8, 12, and 24 hours).

  • Sample Preparation for HPLC:

    • For each sample, precipitate proteins by adding an equal volume of methanol or acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method for this compound. A C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile gradient and UV detection at approximately 265 nm is a suitable starting point.

    • Quantify the this compound concentration at each time point by comparing the peak area to a standard curve prepared with the this compound analytical standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the degradation rate and the half-life (t½) of this compound in the tested medium.

Workflow for HPLC-Based Stability Assessment of this compound

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution spike Spike Medium with This compound stock->spike media Prepare and Sterilize Culture Medium media->spike sample0 Sample at T=0 spike->sample0 incubate Incubate at 37°C spike->incubate precipitate Protein Precipitation sample0->precipitate sample_t Sample at Time Points (T=x) incubate->sample_t sample_t->precipitate hplc HPLC Analysis precipitate->hplc data Data Analysis (Half-life Calculation) hplc->data

Caption: Workflow for determining this compound stability via HPLC.

Protocol 2: Stability Assessment of this compound using a Delay-Time Bioassay

This protocol is a microbiological method to estimate the stability of an antibiotic without directly measuring its concentration. It relies on observing the growth of a susceptible bacterial strain in media that has been pre-incubated with the antibiotic for varying lengths of time.

Materials:

  • This compound

  • Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator (37°C)

Methodology:

  • Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in the chosen culture medium in a 96-well plate.

  • Delayed Inoculation:

    • Time 0 Inoculation: Inoculate a set of wells containing the this compound dilutions with the susceptible bacterial strain to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Delayed Inoculation Sets: Leave identical sets of wells with the this compound dilutions un-inoculated and incubate the plate at 37°C. At subsequent time points (e.g., 2, 4, 6, and 8 hours), inoculate a new set of wells with the same bacterial suspension.

  • Incubation and Growth Monitoring: Incubate the 96-well plate at 37°C and monitor bacterial growth by measuring the optical density (OD) at 600 nm at regular intervals using a plate reader.

  • Data Analysis:

    • Plot the OD600 values over time to generate growth curves for each this compound concentration and each inoculation delay time.

    • Determine the Minimum Inhibitory Concentration (MIC) for each inoculation time point. An increase in the apparent MIC over time indicates degradation of the antibiotic.

    • The half-life can be estimated as the time it takes for the effective antibiotic concentration to decrease by half, which corresponds to a one two-fold dilution shift in the MIC.

Logical Flow of the Delay-Time Bioassay

G cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation_monitoring Incubation & Monitoring cluster_analysis Data Analysis prep_plate Prepare this compound Serial Dilutions in Plate inoc_t0 Inoculate Set 1 at T=0 prep_plate->inoc_t0 inoc_t2 Inoculate Set 2 at T=2h prep_plate->inoc_t2 inoc_t4 Inoculate Set 3 at T=4h prep_plate->inoc_t4 inoc_tx ...Inoculate Set X at T=xh prep_plate->inoc_tx incubate Incubate Plate at 37°C inoc_t0->incubate inoc_t2->incubate inoc_t4->incubate inoc_tx->incubate monitor Monitor OD600 Over Time incubate->monitor growth_curves Generate Growth Curves monitor->growth_curves mic_shift Determine MIC Shift Over Time growth_curves->mic_shift half_life Estimate Half-life mic_shift->half_life

References

Troubleshooting & Optimization

Technical Support Center: Investigating Bacterial Resistance to Loracarbef

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying bacterial resistance to loracarbef. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist you in your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the investigation of this compound resistance mechanisms.

Issue 1: High this compound MIC Values in Streptococcus pneumoniae Despite Negative Beta-Lactamase Assay

  • Question: My Streptococcus pneumoniae isolates show high minimum inhibitory concentrations (MICs) for this compound, but the beta-lactamase test is negative. What is the likely resistance mechanism?

    Answer: Streptococcus pneumoniae resistance to β-lactam antibiotics, including this compound, is primarily due to alterations in penicillin-binding proteins (PBPs) rather than the production of β-lactamases.[1][2] These alterations, resulting from mutations in the pbp genes, reduce the affinity of this compound for its target enzymes, which are involved in cell wall synthesis.[1][3] High-level resistance often involves mutations in multiple PBP genes, particularly pbp1a, pbp2b, and pbp2x.[1][3]

    Troubleshooting Steps:

    • Confirm Species Identification: Ensure your isolate is indeed S. pneumoniae.

    • Sequence PBP Genes: Perform PCR and sequencing of the pbp1a, pbp2b, and pbp2x genes to identify known or novel mutations.

    • Compare to Reference Strains: Analyze the sequencing data against a susceptible reference strain to identify amino acid substitutions.

    • Consult Mutation Databases: Check established databases and literature for previously characterized resistance-conferring mutations.

Issue 2: Interpreting Novel Mutations in PBP Genes

  • Question: I have identified novel mutations in the PBP genes of my this compound-resistant S. pneumoniae isolate. How can I determine if these mutations are responsible for the observed resistance?

    Answer: The presence of novel mutations in PBP genes requires further investigation to confirm their role in resistance. Not all amino acid substitutions will impact antibiotic binding.

    Experimental Approach:

    • Genetic Transformation: Transform a susceptible recipient strain of S. pneumoniae with the mutated pbp gene or a PCR product containing the mutation.

    • Determine MIC of Transformants: Measure the this compound MIC of the resulting transformants. An increase in the MIC compared to the recipient strain suggests the mutation contributes to resistance.

    • Structural Modeling: In silico protein modeling can predict how the mutation might alter the structure of the PBP and its interaction with this compound.

Issue 3: Inconsistent or Weak Results in Nitrocefin-Based Beta-Lactamase Assays for Haemophilus influenzae

  • Question: My nitrocefin assay for beta-lactamase activity in Haemophilus influenzae is giving ambiguous results (e.g., slow or weak color change). How can I improve the reliability of this test?

    Answer: Weak or inconsistent results in a nitrocefin assay can be due to several factors, including low levels of enzyme expression, improper sample preparation, or reagent degradation. While most ampicillin-resistant H. influenzae produce TEM-1 or ROB-1 beta-lactamases, the level of production can vary.[4]

    Troubleshooting Steps:

    • Use a Well-Isolated Colony: Ensure you are testing a pure, fresh culture.

    • Optimize Inoculum Density: Use a heavy inoculum scraped directly from the agar plate to ensure a sufficient concentration of the enzyme.

    • Check Reagent Quality: Ensure the nitrocefin solution is properly stored (protected from light at -20°C) and has not expired.[5] A fresh working solution should be prepared regularly.[5]

    • Allow Sufficient Incubation Time: While strong positive results can appear within minutes, some strains may require up to 30 minutes for a visible color change.[5][6]

    • Cell Lysis: For a more sensitive assay, consider lysing the bacterial cells (e.g., by sonication) to release periplasmic beta-lactamases before adding the nitrocefin.[7]

    • Include Positive and Negative Controls: Always run known beta-lactamase-producing and non-producing strains as controls.

Issue 4: Unexpected this compound Resistance in a Beta-Lactamase Negative Haemophilus influenzae Isolate

  • Question: I have an H. influenzae isolate that is beta-lactamase negative but shows resistance to this compound. What could be the mechanism?

    Answer: While less common than beta-lactamase production, resistance in beta-lactamase-negative H. influenzae can occur through alterations in PBPs, particularly PBP3, encoded by the ftsI gene.[8] These are known as beta-lactamase-negative ampicillin-resistant (BLNAR) strains.[8] These PBP alterations can confer resistance to ampicillin and may also reduce susceptibility to other beta-lactams like this compound.

    Investigative Steps:

    • Confirm Beta-Lactamase Negative Status: Re-test for beta-lactamase production using a sensitive method.

    • Sequence the ftsI Gene: Amplify and sequence the ftsI gene to look for mutations known to be associated with reduced beta-lactam susceptibility.

    • Perform Broth Microdilution MIC Testing: Accurately determine the MIC for this compound and other beta-lactams to characterize the resistance profile.

Quantitative Data Summary

Table 1: this compound MIC Breakpoints (µg/mL)
OrganismSusceptibleIntermediateResistant
Streptococcus pneumoniae≤2.04.0≥8.0
Haemophilus influenzae≤2.04.0≥8.0

Note: Breakpoints can vary and are subject to updates by standards organizations like the Clinical and Laboratory Standards Institute (CLSI). Researchers should consult the latest CLSI guidelines.[9]

Table 2: this compound Susceptibility Data from a Surveillance Study
OrganismPercent Susceptible
Streptococcus pneumoniae87.8%
Haemophilus influenzae9.0%

Data from a 1997 U.S. surveillance study.[10] Susceptibility rates can vary significantly by geographic location and time.

Key Experimental Protocols

Protocol 1: this compound MIC Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB), supplemented with lysed horse blood for S. pneumoniae and Haemophilus Test Medium (HTM) for H. influenzae

  • This compound powder

  • Sterile diluent (e.g., water or DMSO, depending on antibiotic solubility)

  • Bacterial culture grown to a 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Stock Solution: Prepare a concentrated stock solution of this compound.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates to achieve the desired final concentration range. A volume of 100 µL per well is common.[11]

  • Prepare Inoculum: Grow the bacterial isolate on an appropriate agar plate overnight. Suspend colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plates: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for H. influenzae and 20-24 hours in a CO₂-enriched atmosphere for S. pneumoniae.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[13]

Protocol 2: Beta-Lactamase Detection using Nitrocefin

This is a rapid chromogenic assay for detecting beta-lactamase activity.

Materials:

  • Nitrocefin solution (typically 0.5 to 1.0 mg/mL) or commercially available nitrocefin-impregnated disks.[5]

  • Sterile loop or applicator stick

  • Microscope slide or filter paper

  • Sterile distilled water (for disks)

  • Positive and negative control strains

Procedure (Disk Method):

  • Place a nitrocefin disk on a clean microscope slide or in a petri dish.

  • Moisten the disk with one drop of sterile distilled water. Do not oversaturate.[6]

  • Using a sterile applicator stick, smear several well-isolated colonies of the test organism onto the disk surface.[6]

  • Observe for a color change from yellow to pink/red.

  • Interpretation: A pink/red color developing within 30 minutes indicates the presence of beta-lactamase.[5][6] Most positive reactions occur within 5-10 minutes.

Protocol 3: PCR Amplification and Sequencing of PBP Genes in S. pneumoniae

This protocol provides a general framework for identifying mutations in pbp1a, pbp2b, and pbp2x.

Materials:

  • DNA extraction kit

  • PCR thermal cycler

  • Taq polymerase and dNTPs

  • Primers specific for pbp1a, pbp2b, and pbp2x (primer sequences can be found in the literature).[14]

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from an overnight culture of the S. pneumoniae isolate using a commercial kit or standard protocol. The CDC provides protocols for DNA extraction from streptococcal isolates.[15]

  • PCR Amplification:

    • Set up PCR reactions containing the extracted DNA, primers for the target PBP gene, Taq polymerase, dNTPs, and PCR buffer.

    • Use an annealing temperature appropriate for the specific primers, often around 50°C for PBP gene amplification.[16]

    • Run the thermal cycler for 30-35 cycles.

  • Confirm Amplification: Run a portion of the PCR product on an agarose gel to verify that a DNA fragment of the expected size has been amplified.

  • Purify PCR Product: Purify the remaining PCR product to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequence with the wild-type PBP gene sequence from a susceptible reference strain (e.g., S. pneumoniae R6) to identify mutations.

Visualizations

Signaling Pathways and Workflows

Loracarbef_Resistance_Mechanisms Mechanisms of Bacterial Resistance to this compound cluster_pbp PBP Alteration (e.g., S. pneumoniae) cluster_bla Beta-Lactamase Hydrolysis (e.g., H. influenzae) PBP_gene pbp Gene (e.g., pbp1a, pbp2b, pbp2x) Mutation Point Mutation / Recombination PBP_gene->Mutation Altered_PBP_gene Altered pbp Gene Mutation->Altered_PBP_gene Altered_PBP Altered PBP Altered_PBP_gene->Altered_PBP Reduced_Binding Reduced Binding Affinity Altered_PBP->Reduced_Binding Loracarbef_PBP This compound Loracarbef_PBP->Reduced_Binding Resistance_PBP Resistance Reduced_Binding->Resistance_PBP Bla_gene bla Gene (e.g., blaTEM, blaROB) Beta_Lactamase Beta-Lactamase Enzyme Bla_gene->Beta_Lactamase Hydrolysis Hydrolysis of Beta-Lactam Ring Beta_Lactamase->Hydrolysis Loracarbef_Bla This compound Loracarbef_Bla->Hydrolysis Inactive_this compound Inactive this compound Hydrolysis->Inactive_this compound Resistance_Bla Resistance Inactive_this compound->Resistance_Bla

Caption: Primary mechanisms of this compound resistance.

Troubleshooting_Workflow Troubleshooting Unexpected this compound Resistance Start High this compound MIC Observed Check_Species Confirm Bacterial Species ID Start->Check_Species Beta_Lactamase_Test Perform Beta-Lactamase Assay (e.g., Nitrocefin) Check_Species->Beta_Lactamase_Test Correct ID Incorrect_ID Re-identify Isolate Check_Species->Incorrect_ID Incorrect ID Is_Positive Positive? Beta_Lactamase_Test->Is_Positive BL_Resistance Mechanism: Beta-Lactamase Production Is_Positive->BL_Resistance Yes Sequence_PBP Sequence PBP Genes (pbp1a, 2b, 2x for S.pne) (ftsI for H.inf) Is_Positive->Sequence_PBP No Mutations_Found Mutations Found? Sequence_PBP->Mutations_Found PBP_Resistance Mechanism: PBP Alteration Mutations_Found->PBP_Resistance Yes Other_Mechanisms Consider Other Mechanisms: - Efflux Pumps - Permeability Changes Mutations_Found->Other_Mechanisms No

Caption: A workflow for troubleshooting this compound resistance.

References

troubleshooting loracarbef degradation during laboratory storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of loracarbef degradation during laboratory storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in a laboratory setting?

A1: The main factors contributing to this compound degradation are pH, temperature, and exposure to light.[1] this compound is a beta-lactam antibiotic, and the integrity of the beta-lactam ring is crucial for its activity.

  • pH: this compound exhibits a U-shaped pH-stability profile, with maximum stability at its isoelectric point.[1] It is more susceptible to degradation in acidic and alkaline conditions. Under moderately acidic conditions (pH 2.7-4.3), hydrolysis of the beta-lactam ring is a primary degradation pathway.[2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV and visible light can lead to photodegradation.

Q2: I am observing unexpected degradation of my this compound solution. What are the likely causes?

A2: Unexpected degradation can stem from several sources. Consider the following:

  • pH of the Solution: Have you verified the pH of your solvent or buffer? The use of certain buffers like phosphate, acetate, borate, and citrate can catalyze hydrolysis.[1]

  • Storage Temperature: Is the sample stored at the recommended temperature? Even brief exposure to higher temperatures can initiate degradation.

  • Light Exposure: Has the sample been adequately protected from light? Storage in clear glass vials on a lab bench can expose it to sufficient light to cause degradation.

  • Purity of the Compound: Ensure the starting material is of high purity, as impurities can sometimes catalyze degradation.

Q3: What are the major degradation products of this compound?

A3: Under acidic conditions, the primary degradation pathways involve:

  • Hydrolysis of the beta-lactam ring: This is a common degradation route for beta-lactam antibiotics.[2]

  • Intermolecular reactions: These can form dimeric structures.[2]

  • Oxidation: The primary amine group can be oxidized.[2]

The exact nature and proportion of degradation products will vary depending on the specific stress conditions (e.g., pH, temperature, presence of oxidizing agents).

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in this compound Solutions

Symptoms:

  • Significant decrease in the main this compound peak area during HPLC analysis.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Reduced antimicrobial activity in bioassays.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Rapid Degradation of this compound Solution A Problem: Rapid loss of this compound potency in solution B Check pH of the solution A->B C Is pH within optimal range (near isoelectric point)? B->C Yes D Adjust pH to isoelectric point using a non-catalytic buffer or store as a solid. B->D No E Check storage temperature C->E Yes N Problem Resolved D->N F Is it stored at the recommended temperature (e.g., 2-8°C)? E->F Yes G Store at a lower temperature (e.g., -20°C for long-term). E->G No H Check for light exposure F->H Yes G->N I Is the container amber or wrapped to protect from light? H->I Yes J Use amber vials or wrap containers in foil. H->J No K Consider buffer effects I->K Yes J->N L Are you using phosphate, acetate, borate, or citrate buffers? K->L Yes M Switch to a non-catalytic buffer if possible. L->M Yes L->N No M->N

Caption: Troubleshooting workflow for rapid this compound degradation.

Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in degradation rates between replicate samples.

  • Non-reproducible chromatograms.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent pH Ensure accurate and consistent pH measurement and adjustment for all samples. Use freshly calibrated pH meters.
Temperature Fluctuations Use calibrated and temperature-controlled storage chambers. Avoid opening chambers frequently.
Variable Light Exposure Ensure all samples are shielded from light consistently. Use a photostability chamber for controlled light exposure studies.
Inhomogeneous Solutions Ensure complete dissolution of this compound and thorough mixing before aliquoting.
Contamination Use high-purity solvents and reagents. Ensure glassware is scrupulously clean.

Data on this compound Stability

The following tables summarize the expected stability of this compound under various conditions. Note that the exact degradation rates can be influenced by factors such as the specific buffer system and concentration.

Table 1: Effect of pH on this compound Degradation in Aqueous Solution at 37°C (Representative Data)

pHConditionDegradation PathwayHalf-life (t½) (hours)
2.0AcidicHydrolysis, Dimerization, Oxidation~ 48
4.0Mildly AcidicHydrolysis~ 120
7.0NeutralMinimal> 500
9.0BasicHydrolysis~ 72

Table 2: Effect of Temperature on this compound Degradation in Aqueous Solution at pH 7.0 (Representative Data)

TemperatureCondition% Degradation after 24 hours
4°CRefrigerated< 1%
25°CRoom Temperature~ 2-5%
40°CAccelerated~ 10-15%

Table 3: Effect of Light on this compound Degradation (Solid and Solution) (Representative Data)

ConditionLight SourceExposure% Degradation
Solid StateICH Q1B Option 21.2 million lux hours & 200 W h/m²< 2%
Aqueous Solution (pH 7.0)ICH Q1B Option 21.2 million lux hours & 200 W h/m²~ 5-10%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization and validation are essential for specific applications.

Workflow for HPLC Method Development:

G cluster_1 HPLC Method Development Workflow A Select HPLC Column (e.g., C18, 250 x 4.6 mm, 5 µm) B Optimize Mobile Phase (e.g., Acetonitrile:Buffer gradient) A->B C Set Detection Wavelength (e.g., ~265 nm) B->C D Prepare Standard and Sample Solutions C->D E Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) D->E F Inject Degraded Samples and Analyze Chromatograms E->F G Assess Peak Purity and Resolution F->G H Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted to near the isoelectric point of this compound for optimal stability on-column).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.
  • Incubate at 60°C for 24 hours.
  • Neutralize with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.
  • Incubate at 60°C for 8 hours.
  • Neutralize with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.
  • Store at room temperature for 24 hours, protected from light.

4. Thermal Degradation:

  • Store solid this compound in an oven at 70°C for 48 hours.
  • Dissolve the sample in a suitable solvent for HPLC analysis.

5. Photodegradation:

  • Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
  • A control sample should be stored under the same conditions but protected from light.

Degradation Pathway of this compound under Stress Conditions:

G cluster_2 This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis (Light) This compound->Photolysis Thermolysis Thermolysis (Heat) This compound->Thermolysis DP1 Open Beta-Lactam Ring Products Hydrolysis->DP1 DP2 Dimers Hydrolysis->DP2 DP3 Oxidized Products Oxidation->DP3 DP4 Photodegradants Photolysis->DP4 DP5 Thermal Degradants Thermolysis->DP5

Caption: Major degradation pathways for this compound.

This technical support center provides a foundational understanding of this compound degradation. For specific experimental needs, it is crucial to perform validation studies under your laboratory's conditions.

References

Navigating the Challenges of Loracarbef Instability in Acidic Environments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals encountering stability issues with the beta-lactam antibiotic loracarbef in acidic culture conditions now have a dedicated resource. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and crucial data to ensure the integrity and success of your experiments.

This compound, a carbacephem antibiotic, is known for its pH-dependent stability, exhibiting a characteristic U-shaped stability profile where it is most stable at its isoelectric point.[1] However, in acidic environments, particularly in the pH range of 2.7 to 4.3, it is susceptible to degradation through hydrolysis of its core beta-lactam ring and other molecular rearrangements.[2] This instability can significantly impact experimental outcomes, leading to inaccurate and unreliable results.

This guide is designed to directly address and provide solutions for the specific challenges researchers face when working with this compound in acidic culture conditions.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the instability of this compound in acidic culture conditions.

Q1: Why is my this compound degrading in my acidic cell culture medium?

A1: this compound's chemical structure, specifically the beta-lactam ring, is inherently susceptible to hydrolysis in acidic conditions. The rate of this degradation is pH-dependent. Furthermore, components of your culture medium, particularly common buffers such as phosphate, acetate, borate, and citrate, can act as catalysts, accelerating the degradation of this compound.[1]

Q2: What are the primary degradation products of this compound in acidic conditions?

A2: In moderately acidic environments (pH 2.7-4.3), this compound degrades into several products. The primary degradation pathway involves the hydrolysis of the beta-lactam ring. Other degradation products can arise from further structural changes to the heterocyclic ring, intermolecular reactions forming dimers, and oxidation of the primary amine.[2]

Q3: How can I tell if my this compound has degraded?

A3: Degradation can be confirmed by a loss of antibacterial activity in your experiments. For a more direct and quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of active this compound over time. A shift in the pH of your culture medium can also be an indicator of chemical changes.

Q4: Can I still use common biological buffers in my experiments?

A4: It is highly recommended to avoid or minimize the use of buffers known to catalyze this compound hydrolysis, such as phosphate, acetate, and citrate buffers.[1] If a buffer is essential for your experimental setup, consider using non-catalytic alternatives.

Troubleshooting Guide

Encountering unexpected results? This guide will help you troubleshoot potential issues related to this compound instability.

Problem Possible Cause Recommended Solution
Loss of this compound Efficacy (e.g., unexpected bacterial growth) Degradation of this compound due to acidic pH of the culture medium.Monitor and adjust the pH of your culture medium to be as close to this compound's isoelectric point as experimentally feasible. Consider performing experiments over a shorter duration to minimize exposure to destabilizing conditions.
Catalysis of degradation by buffer components.Replace catalytic buffers (phosphate, acetate, citrate) with a non-catalytic alternative such as MES or HEPES, ensuring the chosen buffer is compatible with your cell line and experimental goals.
Inconsistent or Non-Reproducible Experimental Results Variable rates of this compound degradation between experiments.Prepare fresh this compound stock solutions for each experiment. Ensure precise and consistent pH management of your culture medium across all experimental replicates. Implement a stability testing protocol (see Experimental Protocols section) to understand the degradation kinetics in your specific experimental setup.
Precipitation in Culture Medium Formation of insoluble degradation products.Analyze the precipitate to confirm its composition. If it consists of this compound degradation products, this is a strong indicator of significant instability. Address the root cause of degradation by optimizing pH and buffer composition.

Data Presentation

Parameter Description
pH-Stability Profile U-shaped, with maximum stability at its isoelectric point.[1]
Acidic pH Range of Known Instability 2.7 - 4.3[2]
Catalytic Buffers Acetate, Borate, Citrate, and especially Phosphate accelerate hydrolysis.[1]
Plasma Half-Life (in vivo) Approximately 1 hour in subjects with normal renal function.[3]

Experimental Protocols

To assist researchers in mitigating this compound instability, we provide the following detailed experimental protocols.

Protocol 1: Preparation and Use of a Non-Catalytic Buffer System

This protocol describes the preparation and use of a MES (2-(N-morpholino)ethanesulfonic acid) buffer system, a non-catalytic alternative to phosphate buffers, for cell culture experiments involving this compound.

Materials:

  • MES hydrate powder

  • Sodium hydroxide (NaOH) solution (1N)

  • Sterile, deionized water

  • pH meter

  • Sterile filter (0.22 µm)

  • Cell culture medium (without standard bicarbonate/phosphate buffer)

  • This compound

Procedure:

  • Prepare a 10X MES stock solution:

    • Dissolve the appropriate amount of MES hydrate powder in sterile, deionized water to achieve a 10X concentration (e.g., 200 mM for a final concentration of 20 mM).

    • Adjust the pH of the solution to the desired experimental pH (e.g., 6.5) using 1N NaOH.

    • Bring the solution to the final volume with sterile, deionized water.

    • Sterilize the 10X MES stock solution by passing it through a 0.22 µm filter.

    • Store the stock solution at 4°C.

  • Prepare the final culture medium:

    • Aseptically add the 10X MES stock solution to your basal cell culture medium to achieve a 1X final concentration (e.g., 50 mL of 200 mM MES in 450 mL of medium for a final concentration of 20 mM).

    • Add other required supplements (e.g., serum, amino acids) to the medium.

    • Confirm the final pH of the medium and adjust if necessary under sterile conditions.

  • Introduce this compound:

    • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., sterile water).

    • Add the this compound stock solution to the MES-buffered culture medium to the desired final concentration immediately before starting your experiment.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in your experimental conditions using HPLC. Specific parameters may need to be optimized for your equipment and reagents.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • This compound standard

  • Mobile phase components (e.g., acetonitrile, water, buffer salts)

  • Your experimental culture medium containing this compound

Procedure:

  • Sample Preparation:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of your culture medium containing this compound.

    • Centrifuge the samples to remove any cells or debris.

    • If necessary, perform a solid-phase extraction to clean up the sample and concentrate the analyte.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a mobile phase suitable for separating this compound from its degradation products (consult literature for starting conditions).

    • Set the UV detector to the appropriate wavelength for this compound detection (e.g., 265 nm).

    • Inject a known concentration of a this compound standard to create a calibration curve.

    • Inject your prepared samples.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in each chromatogram.

    • Use the calibration curve to determine the concentration of this compound in your samples at each time point.

    • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life under your specific experimental conditions.

Visualizing this compound Degradation and Experimental Workflow

To further aid in understanding and addressing this compound instability, the following diagrams illustrate the degradation pathway and a recommended experimental workflow.

Loracarbef_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis of Beta-Lactam Ring This compound->Hydrolysis Acidic_Conditions Acidic Culture Conditions (pH < 5) Acidic_Conditions->Hydrolysis promotes Catalytic_Buffers Catalytic Buffers (Phosphate, Acetate, etc.) Catalytic_Buffers->Hydrolysis catalyzes Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products

Figure 1. Simplified pathway of this compound degradation in acidic conditions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Non-Catalytic Buffered Medium (e.g., MES) C Add this compound to Medium Immediately Before Use A->C B Prepare Fresh This compound Stock B->C D Incubate Cells Under Controlled pH C->D E Collect Samples at Time Points D->E F Analyze this compound Concentration by HPLC E->F G Assess Biological Activity E->G

Figure 2. Recommended experimental workflow for using this compound.

By implementing the strategies and protocols outlined in this technical support guide, researchers can effectively overcome the challenges associated with this compound instability in acidic culture conditions, leading to more robust and reliable experimental data.

References

addressing poor absorption of loracarbef in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering potential issues with the oral absorption of loracarbef in animal studies. While this compound is known for its high bioavailability in humans, experimental outcomes in animal models can be influenced by a variety of factors.

Frequently Asked Questions (FAQs)

Q1: Is poor absorption of this compound a commonly reported issue in animal studies?

A1: The scientific literature does not indicate that poor absorption of this compound is a widespread and consistently reported problem across different animal species. In fact, a general pharmacology study in mice, rats, dogs, guinea pigs, and rabbits did not highlight significant absorption issues.[1] However, variability in absorption can occur due to a range of physiological and experimental factors.

Q2: What is the primary mechanism of this compound absorption?

A2: this compound is primarily absorbed via the proton-dependent dipeptide transporter in the intestine.[2] This is a carrier-mediated active transport process.

Q3: How might the absorption of this compound differ between animal species and humans?

A3: Differences in the expression levels, distribution, and affinity of intestinal peptide transporters can lead to species-specific variations in the absorption of drugs like this compound. Additionally, physiological differences in the gastrointestinal tract, such as pH, transit time, and enzymatic activity, can influence drug stability and absorption.

Q4: Can the formulation of this compound affect its absorption in animal studies?

A4: Yes, the formulation can significantly impact the dissolution and subsequent absorption of this compound. For oral dosing in preclinical studies, the choice of vehicle (e.g., suspension, solution), excipients, and the physical form of the drug (e.g., particle size) are critical factors. For instance, in humans, suspension and solution formulations of this compound lead to higher maximum plasma concentrations (Cmax) compared to capsule formulations.[3]

Q5: Does the presence of food in the stomach affect this compound absorption?

A5: In humans, food can delay the time to reach peak plasma concentration (Tmax) and decrease the Cmax of this compound.[3] Similar effects can be anticipated in animal models and may contribute to apparent "poor absorption" if blood sampling times are not adjusted accordingly.

Troubleshooting Guide

Issue: Lower than expected plasma concentrations of this compound observed.

This guide will help you identify potential causes for unexpectedly low systemic exposure of this compound in your animal studies.

Potential Cause 1: Species-Specific Physiological Differences

  • Troubleshooting Steps:

    • Review Literature: Investigate the known differences in gastrointestinal physiology between your chosen animal model and humans, particularly concerning intestinal peptide transporters.

    • Consider Species: Be aware that oral bioavailability of drugs can differ significantly between species like rats, dogs, and monkeys. For some compounds, monkeys have been reported to have lower oral bioavailability compared to humans due to higher first-pass metabolism in the intestine.[4]

    • Pilot Study: If feasible, conduct a small pilot study in a different animal species to assess if the issue is model-specific.

Potential Cause 2: Formulation and Administration Technique

  • Troubleshooting Steps:

    • Vehicle Selection: Ensure the vehicle used to formulate this compound is appropriate for the drug's solubility and for oral administration in your chosen species. The use of a solution is generally preferred over a suspension to minimize dissolution-related variability.

    • Dosing Volume: Administering an appropriate dosing volume is crucial. Insufficient volume may lead to incomplete dosing, while excessive volume can cause gastrointestinal distress and affect absorption.

    • Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes in the animal, affecting gastric emptying and intestinal transit time. Ensure personnel are properly trained.

Potential Cause 3: Experimental Design

  • Troubleshooting Steps:

    • Fasting State: The presence of food can impact this compound absorption. Standardize the fasting period for all animals before dosing to ensure consistency.

    • Blood Sampling Times: An inadequate blood sampling schedule might miss the actual Cmax, leading to an underestimation of absorption. Review the expected Tmax for this compound or similar compounds in your animal model and adjust your sampling schedule accordingly.

    • Route of Administration: To confirm that the issue is related to absorption and not other factors like rapid clearance, consider including a cohort with intravenous (IV) administration to determine the absolute bioavailability.

Data Presentation

Due to limited publicly available data on the oral pharmacokinetics of this compound in common animal models, the following table provides a comparative overview of pharmacokinetic parameters for other orally administered cephalosporins in rats, dogs, and monkeys. This can serve as a reference for expected ranges of bioavailability for this class of antibiotics.

Table 1: Oral Pharmacokinetic Parameters of Selected Cephalosporins in Animal Models

Cephalosporin Species Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Bioavailability (%) Reference
FK482Rat20---15.3[5]
FK482Dog5---72.3[5]
CephalexinDog2020.3 ± 1.71.5-57 ± 5[6]
CephalexinDog~1518.61.8--[7]
CefpodoximeDog-33.0 ± 6.9-282.8 ± 44.0-[8]
CefepimeRat28-386 (IV)----[9]
CefepimeMonkey10-600 (IV)----[9]
CefovecinMonkey8 (SC)-0.5 - 2-82[10]
SM-1652Monkey20 (IV)----[11]

Note: Data for different compounds were obtained from separate studies with varying experimental conditions.

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals individually with free access to water. Fast animals overnight (approximately 12 hours) before dosing.

  • Groups:

    • Group 1: Intravenous (IV) administration (n=5).

    • Group 2: Oral gavage (PO) administration (n=5).

  • Drug Formulation:

    • IV formulation: Dissolve this compound in sterile saline to a final concentration of 2 mg/mL.

    • PO formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) at a concentration of 10 mg/mL.

  • Dosing:

    • IV group: Administer a 10 mg/kg dose via the tail vein.

    • PO group: Administer a 50 mg/kg dose via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Calculate absolute bioavailability (F%) as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

cluster_absorption Factors Influencing this compound Oral Absorption cluster_process Absorption Process Formulation Drug Formulation (Vehicle, Particle Size) Dissolution Dissolution in GI Fluid Formulation->Dissolution Physiology Animal Physiology (Species, GI pH, Transit Time) Physiology->Dissolution Transport Active Transport via Peptide Transporters Physiology->Transport FirstPass Intestinal/Hepatic First-Pass Metabolism Physiology->FirstPass Experimental Experimental Conditions (Fasting, Dosing Technique) Experimental->Physiology Dissolution->Transport Transport->FirstPass Systemic_Circulation Systemic Circulation (Bioavailability) Transport->Systemic_Circulation Direct to Portal Vein FirstPass->Systemic_Circulation Reduced Concentration Start Low this compound Plasma Concentrations Observed CheckFormulation Review Formulation & Administration Technique Start->CheckFormulation CheckDesign Evaluate Experimental Design (Fasting, Sampling Times) CheckFormulation->CheckDesign Formulation OK OptimizeFormulation Optimize Vehicle/Formulation CheckFormulation->OptimizeFormulation Issue Identified CheckSpecies Consider Species-Specific Physiology CheckDesign->CheckSpecies Design OK RefineSampling Adjust Blood Sampling Schedule CheckDesign->RefineSampling Issue Identified ComparativeStudy Consider Pilot Study in Alternate Species CheckSpecies->ComparativeStudy Potential Issue End Re-evaluate this compound Plasma Concentrations CheckSpecies->End No Obvious Issue RefineProtocol Refine Dosing Protocol OptimizeFormulation->RefineProtocol RefineProtocol->End ConsiderIV Include IV Cohort for Absolute Bioavailability RefineSampling->ConsiderIV ConsiderIV->End ComparativeStudy->End

References

Technical Support Center: Improving Loracarbef Efficacy Against Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the efficacy of loracarbef against resistant Streptococcus pneumoniae.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the primary resistance mechanism in S. pneumoniae?

A1: this compound is a carbacephem β-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall leads to bacterial cell lysis and death.[1][2] The primary mechanism of resistance to this compound and other β-lactams in Streptococcus pneumoniae is not the production of β-lactamase enzymes, but rather the alteration of the genes encoding for PBPs (primarily pbp1a, pbp2b, and pbp2x). These genetic alterations result in PBPs with reduced affinity for β-lactam antibiotics, rendering the drugs less effective at inhibiting cell wall synthesis.[3][4][5]

Q2: What are some promising strategies to overcome this compound resistance in S. pneumoniae?

A2: Key strategies focus on combination therapy. This includes pairing this compound with adjuvants that can restore its activity. Potential adjuvants include:

  • Efflux Pump Inhibitors (EPIs): These compounds block the bacterial pumps that can expel antibiotics from the cell, thereby increasing the intracellular concentration of this compound.

  • Cell Wall Synthesis Inhibitors: Compounds that target different steps in the peptidoglycan synthesis pathway can create a synergistic effect with this compound.

  • β-lactamase inhibitors: While less common in S. pneumoniae, in cases where resistance is due to β-lactamase production, combination with an inhibitor like clavulanic acid could be effective.[6][7]

Q3: How do I interpret the results of a checkerboard assay?

A3: The results of a checkerboard assay are interpreted by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each well that shows inhibition of bacterial growth using the following formula:

FIC Index = FIC of this compound + FIC of Adjuvant

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Adjuvant = (MIC of Adjuvant in combination) / (MIC of Adjuvant alone)

The interaction is then classified based on the FIC index:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4[2][8]

Section 2: Troubleshooting Guides

Troubleshooting Minimum Inhibitory Concentration (MIC) Assays for S. pneumoniae

Issue Potential Cause(s) Recommended Solution(s)
No growth or poor growth of S. pneumoniae control strain. 1. Inappropriate growth medium. 2. Incorrect incubation conditions. 3. Inoculum density is too low.1. Use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 3-5% lysed horse blood. 2. Incubate at 35-37°C in an atmosphere of 5% CO2. 3. Ensure the inoculum is prepared to a 0.5 McFarland standard.
MIC values for the quality control (QC) strain are out of the acceptable range. 1. Improper storage of this compound or QC strain. 2. Inaccurate drug concentration preparation. 3. Contamination of the QC strain.1. Store this compound according to the manufacturer's instructions and use fresh subcultures of the QC strain. 2. Verify calculations and ensure accurate pipetting when preparing serial dilutions. 3. Streak the QC strain on a blood agar plate to check for purity.
Difficulty in reading MIC endpoints due to "trailing" or faint growth. 1. This is a known phenomenon with some bacteriostatic antibiotics.1. The MIC should be read as the lowest concentration of the antibiotic at which there is a significant inhibition of growth (e.g., 80% reduction) compared to the growth control.

Troubleshooting Checkerboard (Synergy) Assays

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent results between replicate plates. 1. Pipetting errors during the preparation of the checkerboard layout. 2. Variation in inoculum density between plates.1. Use a multichannel pipette for better consistency and carefully check the plate layout before inoculation. 2. Prepare a single, larger volume of inoculum and use it for all replicate plates.
"Skipped" wells (growth in a well with a higher concentration of one or both drugs, but no growth in a well with a lower concentration). 1. Contamination of a single well. 2. Pipetting error leading to a missing drug in a well.1. Carefully inspect the plate for any signs of contamination. 2. Repeat the assay, paying close attention to the pipetting technique. Consider using colored dyes in a practice plate to visualize the dilution series.
Calculated FIC index suggests antagonism when synergy is expected. 1. The chosen adjuvant may genuinely have an antagonistic effect with this compound. 2. Inaccurate determination of the MICs of the individual agents.1. This is a valid experimental outcome. 2. Re-run the MIC determination for each compound alone to ensure accuracy before proceeding with the checkerboard assay.

Section 3: Quantitative Data

Table 1: this compound MICs for S. pneumoniae Strains with Varying Penicillin Susceptibility

Penicillin SusceptibilityPenicillin MIC (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)% Susceptible to this compound
Susceptible≤0.060.5199.5%
Intermediate0.12-1.02432.9%
Resistant≥2.0>4>40%
Data adapted from a study assessing the susceptibility of S. pneumoniae to cefaclor and this compound.[4][9]

Table 2: Illustrative Example of Synergy between this compound and a Hypothetical Adjuvant (e.g., an Efflux Pump Inhibitor) against Penicillin-Resistant S. pneumoniae (PRSP)

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound820.5Synergy
Adjuvant X164
This table presents a hypothetical synergistic interaction. The FIC Index is calculated as (2/8) + (4/16) = 0.25 + 0.25 = 0.5.

Section 4: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Materials:

    • This compound stock solution of a known concentration.

    • 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 3-5% lysed horse blood.

    • S. pneumoniae isolate and a quality control strain (e.g., S. pneumoniae ATCC 49619).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) on a blood agar plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in the supplemented CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Preparation:

    • Perform serial two-fold dilutions of this compound in the supplemented CAMHB across the wells of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

  • Prepare Materials:

    • Stock solutions of this compound and the adjuvant to be tested.

    • 96-well microtiter plates.

    • Supplemented CAMHB.

    • Prepared S. pneumoniae inoculum as described in Protocol 1.

  • Plate Preparation:

    • In each well of the microtiter plate, add 50 µL of supplemented CAMHB.

    • Create serial two-fold dilutions of this compound along the x-axis of the plate.

    • Create serial two-fold dilutions of the adjuvant along the y-axis of the plate.

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include rows and columns with each agent alone to determine their individual MICs in the same experiment.

  • Inoculation and Incubation:

    • Inoculate each well with 50 µL of the prepared bacterial suspension (final volume in each well will be 100 µL).

    • Incubate the plates under the same conditions as the MIC assay.

  • Result Interpretation:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the FIC index for each well showing no growth to determine the nature of the interaction (synergy, indifference, or antagonism).[2][8][10]

Section 5: Visualizations

Resistance_Pathway cluster_cell Streptococcus pneumoniae Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Synthesis This compound This compound This compound->PBP Inhibits Altered_PBP Altered PBPs (Low Affinity) This compound->Altered_PBP Ineffective Binding Resistance Resistance Altered_PBP->Resistance Experimental_Workflow Start Start Prepare_Inoculum Prepare S. pneumoniae Inoculum (0.5 McFarland) Start->Prepare_Inoculum MIC_Assay MIC Assay (this compound & Adjuvant Alone) Prepare_Inoculum->MIC_Assay Checkerboard_Assay Checkerboard Assay (this compound + Adjuvant) Prepare_Inoculum->Checkerboard_Assay Incubate Incubate Plates (35-37°C, 5% CO2, 20-24h) MIC_Assay->Incubate Checkerboard_Assay->Incubate Read_Results Read MICs and Visually Inspect for Growth Incubate->Read_Results Calculate_FIC Calculate FIC Index Read_Results->Calculate_FIC Interpret Interpret Interaction Calculate_FIC->Interpret Synergy Synergy (FIC <= 0.5) Interpret->Synergy FIC <= 0.5 Indifference Indifference/Additive (0.5 < FIC <= 4) Interpret->Indifference 0.5 < FIC <= 4 Antagonism Antagonism (FIC > 4) Interpret->Antagonism FIC > 4 Troubleshooting_Logic Start Inconsistent/Unexpected Results Check_QC Is QC Strain MIC in Range? Start->Check_QC Check_Growth Is Growth Control Turbid? Check_QC->Check_Growth Yes Troubleshoot_Reagents Review Reagents: - Drug Potency/Storage - Media Preparation - Supplements Check_QC->Troubleshoot_Reagents No Troubleshoot_Assay Review Assay Setup: - Pipetting - Plate Layout - Calculations Check_Growth->Troubleshoot_Assay Yes Troubleshoot_Inoculum Review Inoculum Prep: - McFarland Standard - Dilution Factor Check_Growth->Troubleshoot_Inoculum No Repeat_Assay Repeat Assay Troubleshoot_Assay->Repeat_Assay Troubleshoot_Inoculum->Repeat_Assay Troubleshoot_Reagents->Repeat_Assay

References

Technical Support Center: Minimizing Loracarbef Inactivation by Bacterial Beta-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with loracarbef. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments aimed at minimizing its inactivation by bacterial beta-lactamases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how is it inactivated by bacteria?

A: this compound is a synthetic carbacephem antibiotic, which is a type of beta-lactam antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] Like other beta-lactam antibiotics, this compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1] This disruption of the cell wall integrity leads to cell lysis and bacterial death.[1]

The primary mechanism of bacterial resistance to this compound is the production of beta-lactamase enzymes.[1] These enzymes hydrolyze the amide bond in the beta-lactam ring of the antibiotic, rendering it inactive and unable to bind to its PBP target.[1]

Q2: How stable is this compound to different types of beta-lactamases?

A: this compound exhibits a degree of stability against some common beta-lactamases, particularly those produced by respiratory pathogens. For instance, its activity against Haemophilus influenzae and Moraxella catarrhalis has been shown to be largely unaffected by beta-lactamase production by these organisms.[2] It is also active against beta-lactamase-positive and -negative strains of H. influenzae.[3] However, like many beta-lactams, it can be hydrolyzed by various other beta-lactamases, including certain plasmid-mediated and chromosomal enzymes.

Q3: What are beta-lactamase inhibitors and can they protect this compound from inactivation?

A: Beta-lactamase inhibitors are compounds that structurally resemble beta-lactam antibiotics and can bind to and inactivate beta-lactamase enzymes.[4] By doing so, they can protect beta-lactam antibiotics from hydrolysis and restore their antibacterial activity. Common beta-lactamase inhibitors include clavulanic acid, sulbactam, and tazobactam.[4] While specific data on the potentiation of this compound by these inhibitors is limited, studies on the structurally similar second-generation cephalosporin, cefaclor, have shown that clavulanic acid and sulbactam can significantly improve its activity against extended-spectrum beta-lactamase (ESBL)-producing E. coli. This suggests that a similar synergistic effect could be expected with this compound.

Troubleshooting Guides

Q4: My experiments show high levels of this compound inactivation. What are the potential causes and how can I troubleshoot this?

A: High levels of this compound inactivation in your experiments are likely due to the presence of potent beta-lactamases produced by the bacterial strains you are testing.

  • Problem: Unexpectedly high Minimum Inhibitory Concentrations (MICs) of this compound against bacterial strains presumed to be susceptible.

    • Possible Cause 1: High-level beta-lactamase production. The bacterial strain may be overexpressing a beta-lactamase that efficiently hydrolyzes this compound.

      • Troubleshooting:

        • Characterize the beta-lactamase: Use molecular methods (e.g., PCR) to identify the specific beta-lactamase gene (e.g., TEM, SHV, CTX-M, AmpC).

        • Quantify enzyme activity: Perform a nitrocefin hydrolysis assay to measure the level of beta-lactamase activity in your bacterial lysate.

        • Incorporate a beta-lactamase inhibitor: Perform synergy testing (e.g., checkerboard assay) with inhibitors like clavulanic acid, sulbactam, or tazobactam to see if the MIC of this compound is reduced.

    • Possible Cause 2: Presence of an AmpC beta-lactamase. AmpC beta-lactamases are often resistant to inhibition by clavulanic acid.[5]

      • Troubleshooting:

        • Test with an AmpC inhibitor: Include a known AmpC inhibitor in your synergy assays.

        • Use a different beta-lactam/inhibitor combination: If AmpC is confirmed, this compound in combination with classical inhibitors may not be effective.

Q5: I am not observing the expected synergistic effect between this compound and a beta-lactamase inhibitor. What could be the reason?

A: A lack of synergy can be due to several factors related to the bacterial strain, the inhibitor, or the experimental setup.

  • Problem: The MIC of this compound does not decrease significantly in the presence of a beta-lactamase inhibitor.

    • Possible Cause 1: The beta-lactamase is not susceptible to the inhibitor. Some beta-lactamases, such as metallo-beta-lactamases (MBLs) and some Class D (OXA-type) enzymes, are not inhibited by clavulanic acid, sulbactam, or tazobactam.[4]

      • Troubleshooting:

        • Identify the beta-lactamase class: Use phenotypic or genotypic methods to determine the class of the beta-lactamase.

        • Use a broader spectrum inhibitor: If an MBL is suspected, classical inhibitors will not be effective.

    • Possible Cause 2: Resistance is not primarily due to beta-lactamase production. Other resistance mechanisms, such as altered penicillin-binding proteins (PBPs), reduced outer membrane permeability (porin loss), or active efflux pumps, may be present.

      • Troubleshooting:

        • Sequence the PBP genes: Look for mutations that might reduce the binding affinity of this compound.

        • Assess membrane permeability: Compare the MICs of this compound in the presence and absence of a membrane permeabilizer.

    • Possible Cause 3: Inappropriate inhibitor concentration. The concentration of the inhibitor may be too low to effectively inactivate the amount of beta-lactamase produced.

      • Troubleshooting:

        • Perform a checkerboard assay: This method tests a wide range of concentrations of both the antibiotic and the inhibitor to identify the optimal synergistic concentrations.

Data Presentation

Table 1: In Vitro Activity of this compound Against Selected Bacterial Strains

Bacterial SpeciesBeta-Lactamase ProductionMIC50 (mg/L)MIC90 (mg/L)
Haemophilus influenzaeNot specified-4[2]
Moraxella catarrhalisNot specified-1[2]
Streptococcus pneumoniaeNot applicable-2[2]
Escherichia coliNot specified-≤2[2]
Klebsiella pneumoniaeNot specified-≤2[2]
Proteus mirabilisNot specified-≤2[2]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Analogous In Vitro Activity of Cefaclor (a structural analog of this compound) With and Without Beta-Lactamase Inhibitors Against ESBL-Producing E. coli

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Cefaclor>128>128
Cefaclor + Clavulanic Acid (4 µg/mL)8>128
Cefaclor + Sulbactam (4 µg/mL)8>128

Data presented here is for cefaclor and is intended to be illustrative of the potential synergistic effects that might be observed with this compound due to their structural similarity. Specific studies on this compound combinations are limited.

Table 3: Analogous Kinetic Parameters of Cefaclor Hydrolysis by Common Beta-Lactamases

Beta-LactamaseKm (µM)kcat (s-1)kcat/Km (M-1s-1)
TEM-1130141.1 x 105
SHV-1150251.7 x 105
P99 (AmpC)250.41.6 x 104

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a concentration of approximately 1-2 x 106 CFU/mL. The final inoculum in the wells will be 5 x 105 CFU/mL.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

    • Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculate the Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the this compound dilutions.

    • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and a beta-lactamase inhibitor.

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of this compound along the y-axis (rows) and the beta-lactamase inhibitor along the x-axis (columns). The concentrations should typically range from 4x the MIC to 1/16th of the MIC for each compound.

  • Inoculate the Plate:

    • Prepare the bacterial inoculum as described in the MIC protocol.

    • Add the standardized inoculum to all wells.

  • Incubation:

    • Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)

      • FIC Index = FIC of this compound + FIC of Inhibitor

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Indifference

      • FIC Index > 4.0: Antagonism

Mandatory Visualizations

Loracarbef_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Inhibition Inhibition PBP->Inhibition CellLysis Cell Lysis and Death CellWall->CellLysis Disruption leads to This compound This compound This compound->Inhibition Inhibition->CellWall Prevents

Caption: Mechanism of action of this compound.

Loracarbef_Inactivation_and_Protection This compound This compound BetaLactamase Beta-Lactamase Enzyme This compound->BetaLactamase Hydrolysis PBP Penicillin-Binding Protein (Target) This compound->PBP Binding & Inhibition Inactivethis compound Inactive this compound BetaLactamase->Inactivethis compound InactiveComplex Inactive Enzyme- Inhibitor Complex BetaLactamase->InactiveComplex BL_Inhibitor Beta-Lactamase Inhibitor BL_Inhibitor->BetaLactamase Inactivation

Caption: Inactivation of this compound and protection by an inhibitor.

Checkerboard_Workflow A Prepare Serial Dilutions of this compound (Rows) C Dispense into 96-Well Plate A->C B Prepare Serial Dilutions of Inhibitor (Columns) B->C D Prepare and Add Bacterial Inoculum C->D E Incubate Plate (16-20h at 35°C) D->E F Read Plate for Visible Growth E->F G Determine MICs for Each Combination F->G H Calculate FIC Index G->H I Determine Synergy, Indifference, or Antagonism H->I

Caption: Experimental workflow for a checkerboard synergy assay.

References

Technical Support Center: Optimizing HPLC Parameters for Loracarbef Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of loracarbef. The focus is on optimizing parameters for the detection of this compound and its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: Is this compound metabolized in humans?

A1: According to multiple sources, there is no evidence of significant metabolism of this compound in humans.[1][2][3][4] The drug is primarily excreted unchanged in the urine.[5] Therefore, analytical methods should focus on the quantification of the parent drug, this compound. However, it is important to consider potential degradation products that may form during sample preparation, storage, or under specific pH conditions.[6]

Q2: What is a good starting point for an HPLC method to analyze this compound?

A2: A good starting point is a reversed-phase HPLC method using a C18 column. One reported method utilizes a Supelcosil LC-18-DB (250 mm x 4.6 mm I.D.) column with UV detection at 265 nm.[7] The mobile phase composition would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Q3: How should I prepare biological samples (plasma, urine) for this compound analysis?

A3: For plasma samples, solid-phase extraction (SPE) with C18 cartridges is an effective method for cleanup and concentration of this compound.[7] Urine samples can often be prepared by simple dilution with water before direct injection into the HPLC system.[7]

Q4: What are the key parameters to optimize for better separation?

A4: Key parameters to optimize include:

  • Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer will have the most significant impact on retention time.

  • pH of the Mobile Phase: The pH can affect the ionization state of this compound and, consequently, its retention and peak shape.

  • Column Temperature: Controlling the column temperature can improve peak shape and reproducibility.

  • Flow Rate: Optimizing the flow rate can influence resolution and analysis time.

Q5: What should I do if I observe peak splitting in my chromatogram?

A5: Peak splitting can be caused by several factors.[8][9][10] First, ensure the sample is dissolved in a solvent that is compatible with, or weaker than, the mobile phase. Other potential causes include a blocked column frit, a void in the column packing, or co-elution of an interfering compound.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its potential degradation products.

ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. - Presence of active sites on the column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. - Reduce the injection volume or sample concentration. - Add a competing base to the mobile phase (e.g., triethylamine). - Use a new or different brand of C18 column.
Baseline Drift or Noise - Contaminated mobile phase or detector cell. - Inadequate mobile phase degassing. - Column bleeding. - Fluctuations in pump pressure.- Prepare fresh mobile phase using HPLC-grade solvents and filter it. - Flush the detector cell. - Ensure proper degassing of the mobile phase using sonication or online degasser. - Use a column with a lower bleed stationary phase. - Purge the pump and check for leaks.
Variable Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Poor column equilibration. - Changes in flow rate.- Prepare mobile phase accurately and use a gradient proportioning valve if necessary. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each run. - Check the pump for proper functioning and leaks.
Ghost Peaks - Contamination in the injection port or column. - Carryover from a previous injection. - Impurities in the mobile phase.- Clean the injection port and rotor seal. - Flush the column with a strong solvent. - Include a blank injection after a high-concentration sample. - Use high-purity solvents for the mobile phase.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing). - Particulate matter from the sample. - Mobile phase precipitation.- Replace the guard column or column inlet frit. - Filter all samples before injection. - Ensure the mobile phase components are fully miscible and will not precipitate under the operating conditions. - Reverse-flush the column (if recommended by the manufacturer).

Experimental Protocol: HPLC Determination of this compound

This protocol is based on a published method and serves as a starting point for method development.[7]

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or other suitable buffer components

  • Biological matrix (plasma, serum, or urine)

  • C18 Solid-Phase Extraction (SPE) cartridges (for plasma/serum)

2. Chromatographic Conditions:

ParameterCondition
Column Supelcosil LC-18-DB (250 mm x 4.6 mm I.D., 5 µm)
Mobile Phase To be optimized. A starting point could be a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH2PO4, pH adjusted).
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30 °C

3. Sample Preparation:

  • Urine Samples: Dilute the urine sample 1:10 (or as appropriate) with HPLC-grade water. Filter through a 0.45 µm syringe filter before injection.

  • Plasma/Serum Samples (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 1 mL of the plasma/serum sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute this compound with 1 mL of methanol or an appropriate methanol/water mixture.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase and inject.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a series of calibration standards to establish a calibration curve.

  • Inject the prepared samples.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Biological Sample (Plasma/Urine) urine_prep Dilute with Water start->urine_prep Urine plasma_prep Solid-Phase Extraction (SPE) start->plasma_prep Plasma filtration Filter (0.45 µm) urine_prep->filtration reconstitution Reconstitute in Mobile Phase plasma_prep->reconstitution injection Inject into HPLC filtration->injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (265 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify this compound chromatogram->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationships cluster_causes Potential Causes of Inaccurate Results cluster_factors Contributing Factors inaccurate_results Inaccurate this compound Quantification degradation Drug Degradation inaccurate_results->degradation sample_matrix Matrix Effects inaccurate_results->sample_matrix hplc_issues HPLC System Issues inaccurate_results->hplc_issues ph Inappropriate pH degradation->ph temperature High Temperature degradation->temperature light Light Exposure degradation->light interferences Endogenous Interferences sample_matrix->interferences extraction Poor Extraction Recovery sample_matrix->extraction column_issues Column Degradation hplc_issues->column_issues mobile_phase_prep Improper Mobile Phase Prep hplc_issues->mobile_phase_prep

Caption: Factors contributing to inaccurate this compound quantification.

References

Technical Support Center: Loracarbef Activity in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with loracarbef. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound, a carbacephem antibiotic, is influenced by several factors in biological matrices. Key considerations include:

  • pH: this compound's stability is pH-dependent. It exhibits maximum stability at its isoelectric point and degradation can occur under moderately acidic conditions (pH 2.7-4.3).[1][2] The activity of beta-lactam antibiotics, in general, can be affected by the pH of the environment.[3][4]

  • Temperature: Elevated temperatures can accelerate the degradation of antibiotics in plasma and other biological fluids.[5][6] For optimal stability, especially for longer durations, storage at -20°C or -80°C is recommended.[7][8]

  • Enzymatic Degradation: Biological matrices like plasma and liver microsomes contain enzymes that can potentially metabolize or degrade this compound.[5][9]

  • Buffer Composition: Certain buffer salts, particularly phosphate, citrate, acetate, and borate, can catalyze the hydrolysis of this compound.[1]

  • Presence of Other Substances: Co-existing biomolecules, metabolites, or co-administered drugs can influence this compound's stability and activity through various interactions.[5][10]

Q2: I am observing low recovery of this compound from plasma samples during solid-phase extraction (SPE). What could be the cause?

A2: Low recovery of this compound from plasma using SPE can be attributed to several factors:

  • Protein Binding: this compound may bind to plasma proteins. If the conditions of your extraction do not sufficiently disrupt this binding, the bound fraction will be lost, leading to lower recovery. The extent of protein binding can be influenced by the lipophilicity and ionization state of the drug.[5]

  • Improper pH: The pH of the sample and wash solutions can significantly impact the retention and elution of this compound on the SPE cartridge. Ensure the pH is optimized for this compound's chemical properties.

  • Incorrect Sorbent Selection: The choice of SPE sorbent (e.g., C18) is critical for effective retention of this compound.[7]

  • Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely recover the analyte from the sorbent.

Q3: My this compound standard seems to be degrading in my processed samples before I can complete my LC-MS/MS analysis. How can I mitigate this?

A3: Degradation of this compound in processed samples is a common issue. Here are some troubleshooting steps:

  • Maintain Low Temperatures: Keep your samples, including standards and quality controls, at a low temperature (e.g., 4°C in the autosampler) throughout the analytical run to minimize degradation.[6]

  • pH Control: Ensure the final sample diluent is buffered at a pH that confers maximal stability for this compound.[1]

  • Minimize Time to Analysis: Analyze the samples as soon as possible after preparation to reduce the time for potential degradation to occur.

  • Stability Studies: Conduct short-term stability studies in the matrix and final diluent at the autosampler temperature to understand the degradation kinetics and plan your analytical batches accordingly. This compound has been shown to be stable in human plasma for at least 24 hours at room temperature and for at least twelve months at -20°C.[7]

Troubleshooting Guides

Issue: Inconsistent Results in this compound Quantification

This guide will help you troubleshoot variability in your quantitative analysis of this compound in biological matrices.

cluster_stability Stability Issues cluster_extraction Extraction Problems cluster_analytical Analytical Method Issues start Inconsistent this compound Quantification check_stability Assess Sample Stability start->check_stability check_extraction Evaluate Extraction Procedure start->check_extraction check_analytical Verify Analytical Method start->check_analytical stability_ph Incorrect pH? check_stability->stability_ph pH stability_temp Improper Storage Temp? check_stability->stability_temp Temperature stability_time Extended Storage Time? check_stability->stability_time Duration extraction_recovery Low/Variable Recovery? check_extraction->extraction_recovery extraction_matrix Matrix Effects Present? check_extraction->extraction_matrix analytical_cal Calibration Curve Non-linear? check_analytical->analytical_cal analytical_is Internal Standard Variation? check_analytical->analytical_is solution_ph Optimize buffer pH stability_ph->solution_ph solution_temp Store at ≤ -20°C stability_temp->solution_temp solution_time Process samples promptly stability_time->solution_time solution_recovery Optimize SPE/LLE protocol extraction_recovery->solution_recovery solution_matrix Use matrix-matched calibrators extraction_matrix->solution_matrix solution_cal Prepare fresh standards analytical_cal->solution_cal solution_is Choose a more suitable IS analytical_is->solution_is

Caption: Troubleshooting workflow for inconsistent this compound quantification.

Issue: Suspected Metabolic Degradation of this compound in in vitro Assays

This guide addresses unexpected loss of this compound in experiments using liver microsomes.

start Suspected Metabolic Degradation (e.g., in Liver Microsomes) incubation Incubate this compound with Liver Microsomes start->incubation control_no_nadph Negative Control (No NADPH) incubation->control_no_nadph Control test_condition Test Condition (+ NADPH) incubation->test_condition Test analyze Quantify this compound at Different Time Points control_no_nadph->analyze test_condition->analyze compare Compare Degradation Rates analyze->compare no_degradation No Significant Degradation compare->no_degradation Similar Rates degradation Significant Degradation in Test vs. Control compare->degradation Higher Rate with NADPH conclusion_stable This compound is stable under these conditions. no_degradation->conclusion_stable conclusion_metabolism Metabolism is likely occurring. Consider CYP inhibition studies. degradation->conclusion_metabolism

Caption: Workflow to investigate suspected metabolic degradation of this compound.

Data Summaries

Table 1: this compound Stability in Various Conditions

Matrix/BufferpHTemperatureDurationRemaining ActivityReference
Human PlasmaN/ARoom Temp24 hoursStable[7]
Human PlasmaN/A-20°C12 monthsStable[7]
Phosphate Buffer7.4N/AN/A130-150x more stable than cefaclor[1]
Aqueous Solution2.7 - 4.3N/AN/ADegradation observed[2]

Table 2: Pharmacokinetic Parameters of this compound (400 mg oral dose)

ParameterMatrixValueUnitReference
CmaxPlasma17.8mg/L[11]
TmaxPlasma1.2hours[11]
T1/2Plasma1.3hours[11]
CmaxInflammatory Exudate8.9mg/L[11]
TmaxInflammatory Exudate2.0hours[11]
T1/2Inflammatory Exudate1.7hours[11]

Key Experimental Protocols

Protocol 1: Determination of this compound in Human Plasma by HPLC

This protocol is adapted from established methods for quantifying cephalosporins in biological fluids.[7]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load 1 mL of plasma onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute this compound with an appropriate volume of methanol or another suitable organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Column: Supelcosil LC-18-DB (250 mm x 4.6 mm I.D.) or equivalent reversed-phase column.[7]

    • Mobile Phase: A suitable mixture of buffer (e.g., phosphate or acetate, pH optimized for stability and retention) and organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 265 nm.[7]

    • Quantitation: Use a calibration curve prepared with this compound standards in the same biological matrix. The limit of quantitation is reported to be 0.5 µg/mL.[7]

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.[9]

  • Reaction Mixture Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (typically <1%).

    • In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg protein/mL), phosphate buffer (pH 7.4), and this compound at the desired final concentration (e.g., 1 µM).

    • Prepare a parallel set of tubes without NADPH for the negative control.

  • Incubation:

    • Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding NADPH to the test samples (and an equivalent volume of buffer to the negative controls).

    • Incubate at 37°C.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 10, 20, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point to determine the rate of metabolism.

References

Validation & Comparative

Loracarbef vs. Cefaclor: A Comparative Efficacy Analysis in the Treatment of Haemophilus influenzae Infections

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of loracarbef and cefaclor against Haemophilus influenzae, supported by in vitro susceptibility data and clinical trial outcomes. This analysis aims to delineate the therapeutic profiles of these two oral β-lactam antibiotics.

This compound, a carbacephem antibiotic, is structurally similar to the cephalosporin cefaclor, with a substitution of a methylene group for the sulfur atom in the dihydrothiazine ring.[1] This structural modification was intended to enhance stability and improve its antibacterial spectrum. Both antibiotics have been utilized in the treatment of respiratory tract infections where Haemophilus influenzae is a common pathogen.[2] This guide synthesizes available data to provide a comparative overview of their performance.

In Vitro Susceptibility

The in vitro activity of this compound and cefaclor against H. influenzae has been evaluated in several studies. This compound has been shown to be slightly more active than cefaclor against H. influenzae.[3] Resistance to this compound is uncommon and has been primarily observed in rare beta-lactamase-producing strains of H. influenzae.[3]

A study involving 2,212 clinical isolates of H. influenzae in the UK found that 6.8% of isolates were resistant to cefaclor (MIC ≥16 mg/l), while 3.8% were resistant to this compound.[4] Notably, ampicillin-resistant, β-lactamase-negative strains accounted for a significant portion of the resistance to both cefaclor (53%) and this compound (67%).[4]

Another large-scale surveillance study in the United States involving 1,537 clinical isolates of H. influenzae established the following rank order of activity for several cephalosporins based on MICs: cefixime > cefpodoxime > cefuroxime > this compound > cefaclor > cefprozil.[5]

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and cefaclor against Haemophilus influenzae from various studies.

AntibioticStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)Resistance Rate (%)
This compound β-lactamase positive---3.8[4]
β-lactamase negative---
Overall-8.0-16.3 (intermediate or resistant)[5]
Cefaclor β-lactamase positive---6.8[4]
β-lactamase negative---
Overall-16.0-18.3 (intermediate or resistant)[5]

Clinical Efficacy

A double-blind clinical trial involving 319 patients with acute bacterial bronchitis provided a direct comparison of this compound and cefaclor.[6] Patients were randomly assigned to receive either this compound (200 mg twice daily) or cefaclor (250 mg thrice daily) for seven days.[6] The clinical and bacteriological responses in evaluable patients with susceptible pathogens are detailed below.

OutcomeThis compound (n=63)Cefaclor (n=56)
Clinical Response
Cure68.3%66.1%
Improvement27.0%28.6%
Bacteriological Response
Pathogen Eliminated7.9%10.7%
Pathogen Presumed Eliminated82.5%82.1%

The study concluded that both this compound and cefaclor are safe and effective in the treatment of acute bacterial bronchitis, with comparable clinical and bacteriological outcomes.[6]

Experimental Protocols

In Vitro Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental method for assessing antibiotic susceptibility. The workflow for this process is outlined below.

G cluster_0 Isolate Preparation cluster_1 MIC Determination Isolate Clinical Isolate of H. influenzae Culture Culture on appropriate medium (e.g., Haemophilus Test Medium) Isolate->Culture Suspension Prepare standardized bacterial suspension Culture->Suspension Inoculation Inoculate dilutions with bacterial suspension Suspension->Inoculation Dilution Serial dilution of This compound and cefaclor Dilution->Inoculation Incubation Incubate under specified conditions Inoculation->Incubation Reading Observe for visible growth to determine MIC Incubation->Reading

Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Clinical Trial Methodology

The following diagram illustrates the workflow of the comparative clinical trial for acute bacterial bronchitis.

G cluster_0 Patient Enrollment cluster_1 Randomization and Treatment cluster_2 Follow-up and Assessment cluster_3 Data Analysis Recruitment Recruit patients with acute bacterial bronchitis InclusionCriteria Apply inclusion/exclusion criteria Recruitment->InclusionCriteria Consent Obtain informed consent InclusionCriteria->Consent Randomization Randomly assign patients to treatment groups Consent->Randomization This compound This compound (200 mg BID) Randomization->this compound Cefaclor Cefaclor (250 mg TID) Randomization->Cefaclor FollowUp Follow-up visits during and after treatment This compound->FollowUp Cefaclor->FollowUp ClinicalAssessment Assess clinical signs and symptoms FollowUp->ClinicalAssessment BacteriologicalAssessment Collect sputum samples for culture FollowUp->BacteriologicalAssessment CureRates Calculate clinical and bacteriological cure rates ClinicalAssessment->CureRates BacteriologicalAssessment->CureRates Comparison Compare efficacy and safety between groups CureRates->Comparison

Figure 2. Workflow of a Double-Blind Comparative Clinical Trial.

Conclusion

Both in vitro and clinical data suggest that this compound and cefaclor have comparable efficacy in treating infections caused by susceptible strains of Haemophilus influenzae. In vitro studies indicate that this compound may be slightly more potent and have a lower rate of resistance compared to cefaclor. However, in a clinical setting for acute bacterial bronchitis, these differences did not translate into a statistically significant advantage in clinical or bacteriological outcomes. The choice between these two agents may therefore be guided by other factors such as dosing frequency, cost, and local resistance patterns. For infections caused by ampicillin-resistant, β-lactamase-negative strains of H. influenzae, both agents may have reduced efficacy, highlighting the importance of susceptibility testing to guide therapeutic decisions.

References

Loracarbef's Efficacy Against Streptococcus pneumoniae: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of loracarbef's in vitro activity against clinical isolates of Streptococcus pneumoniae, benchmarked against other commonly used oral β-lactam antibiotics. The data presented is compiled from multiple studies to offer a comprehensive overview of its efficacy.

Executive Summary

This compound, a carbacephem antibiotic, demonstrates reliable in vitro activity against penicillin-susceptible Streptococcus pneumoniae. Its efficacy, however, is diminished against strains with intermediate or high resistance to penicillin. When compared to other oral β-lactams, this compound's performance is comparable to cefaclor but generally less potent than amoxicillin/clavulanic acid, cefuroxime, and cefpodoxime, particularly against penicillin-resistant isolates. This guide synthesizes minimum inhibitory concentration (MIC) data and outlines the standard experimental protocols used to derive these findings.

Comparative In Vitro Activity

The in vitro efficacy of this compound and comparator antibiotics is most effectively evaluated by examining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for this compound and other oral β-lactams against S. pneumoniae, categorized by penicillin susceptibility.

Table 1: Comparative MIC Values (μg/mL) Against Penicillin-Susceptible S. pneumoniae

AntibioticMIC50MIC90
This compound1.02.0
Cefaclor1.02.0
Amoxicillin/Clavulanate≤0.51.0
Cefuroxime0.51.0
Cefpodoxime0.250.5

Table 2: Comparative MIC Values (μg/mL) Against Penicillin-Intermediate S. pneumoniae

AntibioticMIC50MIC90
This compound2.08.0
Cefaclor2.08.0
Amoxicillin/Clavulanate1.02.0
Cefuroxime1.04.0
Cefpodoxime0.52.0

Table 3: Comparative MIC Values (μg/mL) Against Penicillin-Resistant S. pneumoniae

AntibioticMIC50MIC90
This compound8.0>32
Cefaclor8.0>32
Amoxicillin/Clavulanate4.08.0
Cefuroxime4.016.0
Cefpodoxime2.08.0

Experimental Protocols

The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). The two most common methods used are the E-test and broth microdilution.

Antimicrobial Susceptibility Testing Workflow

Antimicrobial Susceptibility Testing Workflow cluster_setup Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Clinical S. pneumoniae Isolate Culture Culture on appropriate medium (e.g., Mueller-Hinton agar with 5% sheep blood) Isolate->Culture Step 1 Inoculum Prepare standardized inoculum (0.5 McFarland standard) Culture->Inoculum Step 2 Etest E-test Method Inoculum->Etest Step 3a BMD Broth Microdilution Method Inoculum->BMD Step 3b Incubation Incubate at 35-37°C for 20-24 hours Etest->Incubation BMD->Incubation Reading Read MIC value (μg/mL) Incubation->Reading Step 4 Interpretation Interpret results based on CLSI breakpoints (Susceptible, Intermediate, Resistant) Reading->Interpretation Step 5

Workflow for determining antimicrobial susceptibility.
E-test Method

The E-test is a gradient diffusion method. It utilizes a plastic strip impregnated with a predefined, continuous gradient of an antibiotic.[1] The strip is placed on an agar plate that has been inoculated with the bacterial isolate. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.[2][3] For S. pneumoniae, Mueller-Hinton agar supplemented with 5% sheep blood is typically used, and plates are incubated in a CO2-enriched atmosphere.[2]

Broth Microdilution Method

The broth microdilution method is a quantitative technique that determines the MIC of an antibiotic in a liquid medium.[4] This method involves preparing a series of two-fold dilutions of the antibiotic in a microtiter plate. Each well is then inoculated with a standardized suspension of the bacterium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits growth.[4][5] For S. pneumoniae, cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood is the recommended medium.[5]

Signaling Pathways in Beta-Lactam Resistance

The primary mechanism of β-lactam resistance in Streptococcus pneumoniae involves alterations in penicillin-binding proteins (PBPs). These enzymes are essential for the synthesis of the bacterial cell wall. β-lactam antibiotics, including this compound, act by binding to and inactivating these PBPs, thereby disrupting cell wall synthesis and leading to bacterial cell death.

Beta-Lactam Action and Resistance cluster_susceptible Susceptible Strain cluster_resistant Resistant Strain BL_S β-Lactam Antibiotic (e.g., this compound) PBP_S Penicillin-Binding Proteins (PBPs) BL_S->PBP_S Binds to and inhibits BL_S->PBP_S CWS_S Cell Wall Synthesis PBP_S->CWS_S Catalyzes PBP_S->CWS_S CL_S Cell Lysis CWS_S->CL_S Inhibition leads to BL_R β-Lactam Antibiotic (e.g., this compound) PBP_R Altered PBPs BL_R->PBP_R Reduced binding affinity BL_R->PBP_R CWS_R Cell Wall Synthesis (continues) PBP_R->CWS_R Catalyzes PBP_R->CWS_R Survival Bacterial Survival CWS_R->Survival

Mechanism of β-lactam action and resistance.

In resistant strains, mutations in the genes encoding PBPs result in proteins with a lower affinity for β-lactam antibiotics. Consequently, higher concentrations of the drug are required to inhibit cell wall synthesis, leading to elevated MIC values. This is the primary reason for the reduced efficacy of this compound and other β-lactams against penicillin-resistant S. pneumoniae.

References

In Vitro Showdown: A Head-to-Head Comparison of Loracarbef and Cefprozil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the second-generation oral antimicrobial agents, loracarbef and cefprozil. This analysis is supported by aggregated experimental data on their antibacterial activity against a range of clinically relevant bacterial pathogens.

This guide summarizes the available minimum inhibitory concentration (MIC) data to offer a clear perspective on the in vitro potency of these two β-lactam antibiotics. Detailed experimental protocols for common susceptibility testing methods are also provided to ensure a comprehensive understanding of the presented data.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound, a carbacephem, and cefprozil, a cephalosporin, are members of the β-lactam class of antibiotics. Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis. By binding to essential penicillin-binding proteins (PBPs) located within the bacterial cell, these agents disrupt the final transpeptidation step of peptidoglycan synthesis. This interference with the structural integrity of the cell wall ultimately leads to cell lysis and bacterial death.

cluster_drug β-Lactam Antibiotic (this compound/Cefprozil) cluster_bacteria Bacterial Cell drug This compound / Cefprozil pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to synthesis Cell Wall Synthesis pbp->synthesis Inhibits lysis Cell Lysis synthesis->lysis Leads to

Mechanism of Action of β-Lactam Antibiotics

Comparative Antibacterial Activity: A Quantitative Look

The in vitro potency of this compound and cefprozil has been evaluated against a variety of bacterial isolates. The following table summarizes the minimum inhibitory concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Pathogens
Streptococcus pneumoniaeThis compound12
Cefprozil0.250.50
Staphylococcus aureus (β-lactamase-producing)This compound88
Cefprozil--
Gram-Negative Pathogens
Haemophilus influenzaeThis compound816
Cefprozil816
Moraxella catarrhalisThis compound18
Cefprozil22
Escherichia coliThis compound1-
Cefprozil--

Based on the available data, cefprozil demonstrates greater in vitro activity against Streptococcus pneumoniae compared to this compound.[1][2] Both agents exhibit similar activity against Haemophilus influenzae.[1][2] Against Moraxella catarrhalis, the MIC₅₀ for this compound is lower, though the MIC₉₀ for cefprozil is more potent.[1][2] this compound has shown moderate activity against β-lactamase-producing Staphylococcus aureus.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antimicrobial susceptibility testing. The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized procedure outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Inoculum Preparation:

  • Bacterial isolates are subcultured onto an appropriate agar medium (e.g., Mueller-Hinton agar) and incubated for 18-24 hours at 35°C.

  • A suspension of the bacterial culture is prepared in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

2. Microdilution Plate Preparation:

  • A series of twofold serial dilutions of the antimicrobial agents (this compound and cefprozil) are prepared in a cation-adjusted Mueller-Hinton broth.

  • These dilutions are dispensed into the wells of a 96-well microdilution plate.

  • A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included on each plate.

3. Inoculation and Incubation:

  • Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.

  • The microdilution plates are incubated at 35°C for 16-20 hours in ambient air.

4. MIC Determination:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

cluster_prep Preparation cluster_plate Microdilution Plate Setup cluster_incubation Inoculation & Incubation cluster_results Results start Start: Bacterial Isolate culture Subculture on Agar start->culture suspension Prepare Bacterial Suspension (0.5 McFarland) culture->suspension dilution Dilute to Final Inoculum (5 x 10^5 CFU/mL) suspension->dilution inoculate Inoculate Wells with Bacterial Suspension dilution->inoculate antibiotic_dilution Serial Dilution of This compound & Cefprozil dispense Dispense into 96-Well Plate antibiotic_dilution->dispense dispense->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read for Visible Growth incubate->read mic Determine MIC read->mic

Broth Microdilution Workflow for MIC Determination

Conclusion

This guide provides a snapshot of the in vitro comparative activity of this compound and cefprozil against key bacterial pathogens. Cefprozil generally exhibits more potent activity against Streptococcus pneumoniae, while both agents have comparable efficacy against Haemophilus influenzae. The choice between these agents for further research or development would depend on the target pathogen and the desired spectrum of activity. The provided experimental protocols offer a foundation for reproducible in vitro susceptibility testing. It is important to note that in vitro activity does not always directly translate to clinical efficacy, and further in vivo and clinical studies are necessary to fully characterize the therapeutic potential of these antimicrobial agents.

References

cross-reactivity of loracarbef with penicillin and other cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the cross-reactivity profile of an antibiotic is paramount for patient safety and effective therapy. This guide provides a detailed comparison of the cross-reactivity of loracarbef with penicillin and other cephalosporins, supported by available data and experimental methodologies.

This compound, a carbacephem antibiotic, is structurally similar to second-generation cephalosporins, which raises questions about its potential for cross-reactive hypersensitivity reactions in patients with a history of penicillin or cephalosporin allergy. The primary determinant of this cross-reactivity is the similarity of the R-1 side chain of the beta-lactam antibiotic.

Structural Similarities and a Lack of In Vitro Cross-Reactivity

This compound shares an identical R1 side chain with ampicillin and cefaclor.[1] This structural similarity suggests a potential for immunologic cross-reactivity. Consequently, patients with a known allergy to ampicillin may be at an increased risk of a hypersensitivity reaction to this compound, as well as to other cephalosporins that share this side chain, such as cephalexin, cephradine, and cephaloglycin.[2]

However, it is crucial to note that structural similarity does not always translate to clinical cross-reactivity. An in vitro study investigating serum sickness-like reactions—a type of delayed hypersensitivity—found a lack of cross-reactivity between this compound and cefaclor. In this study, lymphocytes from patients who had experienced a serum sickness-like reaction to cefaclor did not show a cytotoxic response when exposed to this compound metabolites.[3] This suggests that for certain types of hypersensitivity reactions, other factors beyond R1 side-chain similarity may play a role.

Quantitative Data on Cross-Reactivity

A meta-analysis of studies on penicillin-allergic patients demonstrated that the risk of cross-reactivity with cephalosporins is highly dependent on the similarity of the R1 side chain. For aminocephalosporins, which share a similar side chain with aminopenicillins like ampicillin, the cross-reactivity rate was found to be 16.45% (95% CI, 11.07-23.75).[4] Given this compound's structural similarity to this class, a comparable rate of cross-reactivity could be anticipated in patients with a confirmed aminopenicillin allergy.

For cephalosporins with dissimilar side chains, the cross-reactivity rate with penicillin is significantly lower, estimated to be less than 1%.[5]

Antibiotic Comparison Relationship Reported Cross-Reactivity Rate Supporting Data
This compound vs. Penicillin (general) Dissimilar core ring structure, but potential for similar R1 side chain with aminopenicillins.Estimated to be low (<1%) for those without aminopenicillin allergy; potentially higher for those with aminopenicillin allergy.General cross-reactivity between penicillins and cephalosporins with dissimilar side chains is low.[5]
This compound vs. Ampicillin Identical R1 side chain.Expected to be higher than with other penicillins.Patients with ampicillin allergy are more allergic to this compound.[2]
This compound vs. Cefaclor Identical R1 side chain.One in-vitro study showed a lack of cross-reactivity for serum sickness-like reactions.[3]In vitro lymphocyte cytotoxicity assay.[3]
This compound vs. Other Cephalosporins (with similar R1 side chains, e.g., Cephalexin) Similar R1 side chain.Likely to be higher than with cephalosporins with dissimilar side chains.Cross-reactivity is primarily determined by R1 side chain similarity.[1]
This compound vs. Other Cephalosporins (with dissimilar R1 side chains) Dissimilar R1 side chain.Expected to be very low.Cross-reactivity between cephalosporins with different side chains is rare.

Experimental Protocols for Assessing Cross-Reactivity

Determining the cross-reactivity of this compound in a clinical or research setting involves a multi-step process, typically starting with less invasive methods and progressing to more definitive challenges.

In Vitro Lymphocyte Transformation Test (LTT)

This test assesses the proliferative response of a patient's lymphocytes (a type of white blood cell) when exposed to a drug. A positive response suggests a T-cell mediated hypersensitivity.

Methodology:

  • Sample Collection: Collect a peripheral blood sample from the patient with a history of penicillin or cephalosporin allergy.

  • Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs), which include lymphocytes, using density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in a suitable medium.

  • Drug Exposure: Expose the cultured cells to various concentrations of this compound, penicillin, and other cephalosporins, along with positive (e.g., phytohemagglutinin) and negative (culture medium alone) controls.

  • Proliferation Assay: After a specific incubation period (typically 5-7 days), measure lymphocyte proliferation. This is often done by adding a radiolabeled nucleotide (e.g., 3H-thymidine) and measuring its incorporation into the DNA of dividing cells, or by using a colorimetric assay.

  • Data Analysis: Calculate a stimulation index (SI) by dividing the mean proliferation in the presence of the drug by the mean proliferation of the negative control. An SI above a certain threshold (e.g., >2 or >3) is considered a positive result.

Skin Testing

Skin testing is a common method to evaluate for IgE-mediated (immediate) hypersensitivity reactions.

Methodology:

  • Patient Selection: Select patients with a clear history of an IgE-mediated allergic reaction to penicillin or a cephalosporin.

  • Reagent Preparation: Prepare sterile solutions of this compound, penicillin (including major and minor determinants), and other relevant cephalosporins at non-irritating concentrations. A positive control (histamine) and a negative control (saline) are also required.

  • Skin Prick Test (SPT): Place a drop of each test solution on the patient's forearm and prick the skin through the drop with a sterile lancet. Observe for the formation of a wheal and flare after 15-20 minutes. A wheal diameter significantly larger than the negative control is considered a positive result.

  • Intradermal Test (IDT): If the SPT is negative, inject a small amount of the test solutions intradermally into the patient's forearm. Observe for a wheal and flare response after 15-20 minutes. A significant increase in wheal size compared to the initial bleb is considered positive.

Graded Drug Challenge

An oral drug challenge is the gold standard for definitively determining if a patient can tolerate a medication. It should only be performed in a controlled setting with immediate access to emergency medical care.

Methodology:

  • Patient Selection: This procedure is typically reserved for patients with a low-to-moderate probability of a reaction, based on their clinical history and the results of in vitro and skin testing.

  • Protocol: The challenge is performed in a stepwise manner, starting with a small fraction of the therapeutic dose and gradually increasing to the full dose over several hours.

    • Step 1: Administer 1/100th of the therapeutic dose of this compound orally.

    • Observation: Monitor the patient closely for 30-60 minutes for any signs of an allergic reaction (e.g., urticaria, angioedema, respiratory distress, hypotension).

    • Step 2: If no reaction occurs, administer 1/10th of the therapeutic dose.

    • Observation: Continue close monitoring for 30-60 minutes.

    • Step 3: If the patient remains asymptomatic, administer the full therapeutic dose.

    • Final Observation: Observe the patient for at least 1-2 hours after the final dose.

  • Outcome: If the patient tolerates the full dose without any reaction, they are considered non-allergic to this compound. The challenge is stopped immediately if any signs of an allergic reaction appear.

Visualizing Structural Relationships and Experimental Workflows

cluster_penicillin Penicillins cluster_this compound Carbacephem cluster_cephalosporins Cephalosporins PenicillinG Penicillin G Cefuroxime Cefuroxime PenicillinG->Cefuroxime Dissimilar R1 Side Chain Ampicillin Ampicillin This compound This compound Ampicillin->this compound Identical R1 Side Chain Cefaclor Cefaclor Ampicillin->Cefaclor Identical R1 Side Chain Cephalexin Cephalexin Ampicillin->Cephalexin Similar R1 Side Chain This compound->Cefaclor Identical R1 Side Chain

Caption: Structural relationships based on R1 side chain similarity.

start Patient with Penicillin/Cephalosporin Allergy History in_vitro In Vitro Testing (LTT) start->in_vitro skin_test Skin Testing (SPT/IDT) in_vitro->skin_test If negative or equivocal positive_result Positive for Cross-Reactivity (Avoid this compound) in_vitro->positive_result Positive drug_challenge Graded Drug Challenge skin_test->drug_challenge If negative skin_test->positive_result Positive drug_challenge->positive_result Reaction negative_result Negative for Cross-Reactivity (this compound may be an option) drug_challenge->negative_result No Reaction

Caption: Workflow for assessing this compound cross-reactivity.

References

A Comparative Analysis of the Post-Antibiotic Effect of Loracarbef and Other β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of loracarbef, a carbacephem antibiotic, with other commonly prescribed β-lactam agents, including the second-generation cephalosporin cefaclor and the aminopenicillin amoxicillin. The PAE, the persistent suppression of bacterial growth following limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter that influences dosing regimens and therapeutic efficacy. This document synthesizes available experimental data to offer an objective comparison of these antibiotics against key Gram-positive pathogens.

Executive Summary

This compound demonstrates a post-antibiotic effect against Staphylococcus aureus and Streptococcus pneumoniae that is comparable to that of cefaclor. Both agents exhibit a concentration-dependent PAE. In comparison, amoxicillin also induces a significant PAE against these pathogens. The duration of the PAE for all three β-lactams is generally more pronounced against Gram-positive cocci than what is typically observed for Gram-negative bacilli. The data presented herein, derived from various in vitro studies, provides a basis for the comparative evaluation of the persistent antibacterial activity of these agents.

Comparative Post-Antibiotic Effect (PAE) Data

The following table summarizes the in vitro post-antibiotic effect of this compound, cefaclor, and amoxicillin against Staphylococcus aureus and Streptococcus pneumoniae. It is important to note that the data has been compiled from different studies, and direct head-to-head comparative studies for all three agents under identical experimental conditions are limited. Therefore, the values presented should be interpreted with consideration of potential methodological variances between studies.

AntibioticBacterial StrainConcentration (x MIC)PAE Duration (hours)Reference
This compound Staphylococcus aureusConcentration-dependentComparable to Cefaclor[1]
Streptococcus pneumoniaeConcentration-dependentComparable to Cefaclor[1]
Cefaclor Staphylococcus aureusConcentration-dependentComparable to this compound[1]
Streptococcus pneumoniaeConcentration-dependentComparable to this compound[1]
Amoxicillin Staphylococcus aureus (β-lactamase-negative)2x MIC~2.0[2][3]
Staphylococcus aureus (β-lactamase-positive)2x MIC~2.0[2][3]
Streptococcus pneumoniae (penicillin-susceptible)>4x MIC>0.5[1]
Streptococcus pneumoniae (penicillin-resistant)>4x MIC1.5 - 2.2[1]

Note: The PAE for this compound and cefaclor is described as "comparable" and "concentration-dependent" in the available literature, which did not provide specific quantitative values in the accessible abstract.[1] The duration of PAE can be influenced by the specific bacterial strain, the concentration of the antibiotic, and the duration of exposure.

Experimental Protocols

The determination of the in vitro post-antibiotic effect is crucial for understanding the pharmacodynamics of an antimicrobial agent. The following is a generalized experimental protocol for determining the PAE of β-lactam antibiotics against Gram-positive cocci, based on standard methodologies.

In Vitro PAE Determination

1. Bacterial Strains and Culture Conditions:

  • Use standard laboratory strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619) or clinical isolates.
  • Grow bacteria in appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus, Brain Heart Infusion Broth for S. pneumoniae) to the logarithmic phase of growth (approximately 10^7 to 10^8 CFU/mL).

2. Minimum Inhibitory Concentration (MIC) Determination:

  • Determine the MIC of the test antibiotics (this compound, cefaclor, amoxicillin) for each bacterial strain using standard microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

3. PAE Induction:

  • Expose a standardized bacterial suspension (e.g., 10^6 CFU/mL) to the test antibiotic at a specified multiple of its MIC (e.g., 4x MIC, 10x MIC) for a defined period (e.g., 1 or 2 hours) at 37°C.
  • Include a control culture without any antibiotic.

4. Antibiotic Removal:

  • After the exposure period, rapidly remove the antibiotic to halt its activity. This can be achieved by:
  • Dilution: A 1:1000 or greater dilution of the culture in fresh, pre-warmed broth.
  • Centrifugation and Washing: Centrifuging the bacterial suspension, discarding the antibiotic-containing supernatant, and resuspending the bacterial pellet in fresh, pre-warmed broth. This process is typically repeated three times.

5. Monitoring Bacterial Regrowth:

  • Incubate both the antibiotic-exposed (test) and unexposed (control) cultures at 37°C.
  • Monitor bacterial growth over time by performing viable counts (colony-forming units per milliliter, CFU/mL) at regular intervals (e.g., every 1-2 hours) by plating serial dilutions onto appropriate agar plates.

6. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C
  • T is the time required for the CFU/mL in the test culture to increase by 1 log10 (i.e., 10-fold) above the count observed immediately after antibiotic removal.
  • C is the time required for the CFU/mL in the untreated control culture to increase by 1 log10 above its initial count at the same time point as the test culture post-removal.

Visualizing the Mechanism of Action and Bacterial Response

The following diagrams illustrate the general mechanism of action of β-lactam antibiotics and a conceptual workflow for determining the post-antibiotic effect.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell Beta_Lactam β-Lactam Antibiotic (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binds to and inhibits Cell_Wall_Synthesis Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->Cell_Wall_Synthesis Inhibition of Cell_Wall_Damage Cell Wall Damage Cell_Wall_Synthesis->Cell_Wall_Damage Leads to Lysis Cell Lysis and Death Cell_Wall_Damage->Lysis If severe Repair_Mechanisms Bacterial Stress Response & Cell Wall Repair Mechanisms Cell_Wall_Damage->Repair_Mechanisms Induces Growth_Suppression Suppressed Growth (Post-Antibiotic Effect) Repair_Mechanisms->Growth_Suppression Results in

Mechanism of β-Lactam Action and PAE Induction.

PAE_Workflow Start Start: Log-phase bacterial culture Exposure Expose to β-Lactam (e.g., this compound at 4x MIC) for 1-2 hours Start->Exposure Control Control Culture (No antibiotic) Start->Control Removal Remove Antibiotic (Dilution or Centrifugation) Exposure->Removal Regrowth Monitor Bacterial Regrowth (Viable Counts over time) Control->Regrowth Removal->Regrowth Calculation Calculate PAE (PAE = T - C) Regrowth->Calculation End End: Determine PAE Duration Calculation->End

Experimental Workflow for PAE Determination.

Conclusion

The post-antibiotic effect is a significant characteristic of β-lactam antibiotics, contributing to their clinical effectiveness. This compound exhibits a PAE against common Gram-positive respiratory pathogens that is comparable to cefaclor. While direct, comprehensive comparative studies are not abundant, the available data suggests that this compound's persistent antibacterial activity is a valuable attribute. Further research involving head-to-head comparisons of the PAE of this compound with a broader range of β-lactams under standardized conditions would be beneficial for a more definitive positioning of its pharmacodynamic profile.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Loracarbef Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential, step-by-step guidance for the proper and safe disposal of Loracarbef, a synthetic beta-lactam antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

I. This compound: Chemical and Safety Profile

This compound is a carbacephem antibiotic, structurally similar to second-generation cephalosporins.[1][2] It functions by inhibiting bacterial cell wall synthesis.[3][4] While its use in medicine has been discontinued, its presence in research and development settings necessitates a clear understanding of its properties for safe handling and disposal.

Key Data for Disposal Considerations:

PropertyValue/InformationCitation
Chemical Name (6R,7S)-7-[(R)-2-amino-2-phenylacetamido]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, monohydrate[5]
Molecular Formula C₁₆H₁₆ClN₃O₄·H₂O[5]
Appearance White to off-white solid[5]
Stability More stable in solution than many other cephalosporins, such as cefaclor and cephalexin.[6]
Primary Hazard Potential for hypersensitivity reactions in individuals with allergies to beta-lactam antibiotics.[7]

II. Standard Operating Procedure for this compound Disposal

This protocol outlines the approved procedure for the disposal of pure this compound, contaminated labware, and aqueous solutions containing this compound.

A. Personal Protective Equipment (PPE) Requirements:

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.

  • Wear nitrile gloves to prevent skin contact.

B. Disposal of Unused or Expired this compound Powder:

  • Do NOT dispose of solid this compound down the drain or in the regular trash.

  • Carefully place the original container with the unused or expired this compound into a designated hazardous waste container for pharmaceutical waste.

  • If the original container is compromised, place the entire container into a larger, sealable, and clearly labeled secondary container.

  • Label the container as "Hazardous Waste - this compound" and include the date of disposal.

  • Arrange for pickup and disposal by a certified hazardous waste management contractor.

C. Disposal of Aqueous Solutions Containing this compound:

  • Do NOT pour this compound solutions down the drain. Beta-lactam antibiotics can contribute to antibiotic resistance in the environment.

  • Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled waste container.

  • The container should be labeled as "Aqueous Hazardous Waste - this compound."

  • Store the waste container in a designated satellite accumulation area until it is collected by hazardous waste personnel.

D. Decontamination and Disposal of Contaminated Labware:

  • Glassware and Equipment:

    • Immerse contaminated glassware and equipment in a 1M sodium hydroxide (NaOH) solution for at least 24 hours. This will hydrolyze the beta-lactam ring, inactivating the antibiotic.

    • After 24 hours, thoroughly rinse the decontaminated items with water.

    • The rinse water can be disposed of down the drain.

    • The decontaminated glassware can then be washed and reused or disposed of as regular laboratory glass waste.

  • Plasticware and Consumables (e.g., pipette tips, tubes):

    • All disposable plasticware that has come into contact with this compound should be placed in a designated pharmaceutical waste container for incineration.

    • Do not attempt to decontaminate plasticware for reuse.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

Loracarbef_Disposal_Workflow cluster_start Start: this compound Waste Identification cluster_waste_type Waste Characterization cluster_disposal_paths Disposal Procedures cluster_solid_disposal Solid Waste Management cluster_liquid_disposal Liquid Waste Management cluster_labware_disposal Labware Decontamination & Disposal cluster_final_disposal Final Disposition start Identify this compound Waste Stream waste_type Determine Waste Type start->waste_type solid_waste Solid this compound (Powder) waste_type->solid_waste Solid liquid_waste Aqueous this compound Solution waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware package_solid Package in Labeled Hazardous Waste Container solid_waste->package_solid collect_liquid Collect in Labeled Aqueous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate with 1M NaOH (24 hours) contaminated_labware->decontaminate Glassware/ Equipment dispose_plastic Dispose of Plasticware in Pharmaceutical Waste Bin contaminated_labware->dispose_plastic Plasticware incineration Incineration via Certified Hazardous Waste Vendor package_solid->incineration collect_liquid->incineration node_rinse node_rinse decontaminate->node_rinse Rinse & Dispose of Rinse Water Down Drain dispose_plastic->incineration node_reuse node_reuse node_rinse->node_reuse Reuse or Dispose of as Regular Lab Glass

Caption: this compound Disposal Workflow

IV. Experimental Protocol: Deactivation of this compound in Aqueous Solution

This protocol details the methodology for the chemical deactivation of this compound in aqueous solutions prior to the disposal of decontaminated labware.

Objective: To hydrolyze the beta-lactam ring of this compound, rendering it biologically inactive.

Materials:

  • Aqueous solution containing this compound

  • 10M Sodium Hydroxide (NaOH) stock solution

  • pH meter or pH strips

  • Appropriate container for the deactivation reaction

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of 1M NaOH Solution:

    • For each 90 mL of aqueous this compound waste, prepare to add 10 mL of 10M NaOH stock solution to achieve a final concentration of 1M NaOH. Adjust volumes as needed based on the volume of waste.

  • Deactivation:

    • In a fume hood, slowly add the 10M NaOH solution to the aqueous this compound waste while stirring.

    • Verify that the pH of the resulting solution is ≥ 12.

    • Seal the container and allow it to stand for a minimum of 24 hours at room temperature.

  • Neutralization and Disposal of Decontaminated Labware Rinse:

    • After 24 hours, check the pH of the solution again.

    • If necessary, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid).

    • The decontaminated labware can now be rinsed, and the rinse water can be safely discharged to the sanitary sewer.

Disclaimer: This guidance is based on general principles of chemical and pharmaceutical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures applicable to your location.

References

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